molecular formula C9H6ClFO B2540996 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol CAS No. 1871759-22-6

1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol

Cat. No.: B2540996
CAS No.: 1871759-22-6
M. Wt: 184.59
InChI Key: CHHRDKDJIKCAKK-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C9H6ClFO and its molecular weight is 184.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chloro-5-fluorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h1,3-5,9,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHRDKDJIKCAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=C(C=CC(=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871759-22-6
Record name 1-(2-chloro-5-fluorophenyl)prop-2-yn-1-ol
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Foundational & Exploratory

The Delicate Balance: A Technical Guide to the Thermodynamic Stability of Fluorinated Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for optimizing pharmacological properties.[1][2][3][4] Among the myriad of fluorinated scaffolds, propargylic alcohols present a unique convergence of reactive potential and conformational subtlety. This guide provides an in-depth exploration of the thermodynamic stability of fluorinated propargylic alcohols, dissecting the intricate interplay of stereoelectronic effects, intramolecular forces, and solvation that govern their behavior. By understanding these fundamental principles, researchers can harness the power of fluorine to design next-generation therapeutics with enhanced efficacy and metabolic stability.[5][6]

The Architectural Significance of Fluorine in Propargylic Alcohols

Propargylic alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are versatile synthetic intermediates. The introduction of fluorine atoms into their structure profoundly alters their electronic and steric properties, leading to significant changes in their reactivity, conformational preferences, and biological activity.[7][8] The high electronegativity of fluorine induces a significant dipole moment in the C-F bond, influencing the acidity of the neighboring hydroxyl group and its capacity to act as a hydrogen bond donor.[9][10][11] This perturbation of the molecule's electronic landscape is a key determinant of its thermodynamic stability.

Synthesis of Fluorinated Propargylic Alcohols: A Practical Overview

The synthesis of fluorinated propargylic alcohols can be achieved through several strategic approaches. A common method involves the addition of a fluorinated nucleophile to an α,β-unsaturated aldehyde or ketone, followed by reduction of the carbonyl group. Alternatively, the direct alkynylation of aldehydes and ketones with fluorinated alkynes provides a more direct route.[12] Gold-catalyzed hydrofluorination of propargyl alcohols has also emerged as a powerful technique.[13][14]

A general synthetic protocol for the preparation of a simple fluorinated propargylic alcohol is outlined below:

Experimental Protocol: Synthesis of 1-Fluoro-3-phenyl-1-propyn-3-ol

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Fluoroformaldehyde (generated in situ)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add phenylacetylene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir for 30 minutes at -78 °C to form the lithium acetylide.

  • In a separate flask, prepare a solution of fluoroformaldehyde in anhydrous diethyl ether.

  • Slowly add the fluoroformaldehyde solution to the lithium acetylide suspension at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-fluoro-3-phenyl-1-propyn-3-ol.

Deconstructing Stability: The Dominance of Stereoelectronic Effects and Intramolecular Hydrogen Bonding

The thermodynamic stability of fluorinated propargylic alcohols is not merely a sum of bond energies but is dictated by a delicate balance of competing and cooperating non-covalent interactions. Two phenomena, the gauche effect and intramolecular hydrogen bonding, play a pivotal role in defining the conformational landscape and, consequently, the overall stability of these molecules.

The Gauche Effect: An Unexpected Preference for Proximity

In contrast to the steric repulsion that typically governs conformational preferences, the gauche effect describes the tendency of electron-rich or electronegative substituents on adjacent carbons to adopt a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) conformation.[15][16] This counterintuitive stability is attributed to a stabilizing hyperconjugative interaction between the σ bonding orbital of a C-H bond and the σ* antibonding orbital of the adjacent C-F bond (σC-H → σ*C-F).[15][17][18] This interaction is maximized in the gauche conformation, leading to a lower overall energy state.[15] The small van der Waals radius of fluorine further minimizes steric hindrance, allowing this electronic effect to dominate.[17]

The following diagram illustrates the key orbital interaction responsible for the gauche effect in a fluorinated ethane model system.

Gauche_Effect cluster_0 Gauche Conformation cluster_1 Anti Conformation C1_g C C2_g C C1_g->C2_g H1_g H C1_g->H1_g H2_g H C1_g->H2_g F1_g F C2_g->F1_g H3_g H C2_g->H3_g H4_g H C2_g->H4_g sigma_CH σ(C-H) sigma_star_CF σ*(C-F) sigma_CH->sigma_star_CF Hyperconjugation (Stabilizing) C1_a C C2_a C C1_a->C2_a H1_a H C1_a->H1_a H2_a H C1_a->H2_a F1_a F C2_a->F1_a H3_a H C2_a->H3_a H4_a H C2_a->H4_a

Caption: Gauche vs. Anti Conformations and Hyperconjugation.

Intramolecular Hydrogen Bonding: A Stabilizing Embrace

The presence of both a hydroxyl group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) within the same molecule creates the possibility of an intramolecular hydrogen bond (O-H···F).[19][20][21] While fluorine is a weaker hydrogen bond acceptor than oxygen or nitrogen, the formation of a five- or six-membered ring through intramolecular hydrogen bonding can provide significant thermodynamic stabilization.[9][22] The strength of this interaction is highly dependent on the geometry of the molecule and the acidity of the hydroxyl proton, which is, in turn, influenced by the inductive effect of the fluorine atom.[9][10]

The interplay between the gauche effect and intramolecular hydrogen bonding can lead to a highly populated and stable conformation. For instance, in a 3-fluoropropargyl alcohol, a conformation that simultaneously satisfies the gauche preference of the C-F and C-O bonds and allows for an O-H···F hydrogen bond will be significantly favored.

Hydrogen_Bonding cluster_0 Intramolecular Hydrogen Bonding in a Fluorinated Propargylic Alcohol C1 C C2 C C1->C2 R R C1->R C3 C C2->C3 O O C3->O F F C3->F H1 H C3->H1 H_O H O->H_O H_O->F O-H···F Hydrogen Bond H2 H

Caption: Intramolecular Hydrogen Bond in a Fluorinated Propargylic Alcohol.

Experimental and Computational Probes of Thermodynamic Stability

A comprehensive understanding of the thermodynamic stability of fluorinated propargylic alcohols requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of these molecules in solution.[19][20] Key parameters include:

  • 3JHH Coupling Constants: The magnitude of vicinal proton-proton coupling constants can be used to determine dihedral angles via the Karplus equation, providing insight into the preferred rotamers.

  • 1JCH and nJCF Coupling Constants: These couplings are sensitive to the electronic environment and can provide further evidence for hyperconjugative interactions.

  • h1JOH···F Coupling: The observation of a through-hydrogen-bond scalar coupling between the hydroxyl proton and the fluorine atom is direct evidence of an intramolecular hydrogen bond.[19][20]

Computational Chemistry

Density Functional Theory (DFT) and other high-level ab initio methods are invaluable for calculating the relative energies of different conformers and quantifying the contributions of various stabilizing and destabilizing interactions.[23]

Typical Computational Workflow:

  • Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized, and frequency calculations are performed to confirm that they are true minima and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to quantify the strength of hyperconjugative interactions, such as σC-H → σ*C-F.

  • Quantum Theory of Atoms in Molecules (QTAIM) Analysis: QTAIM analysis can be employed to characterize the nature of the O-H···F intramolecular hydrogen bond.

Calorimetry

Experimental determination of the enthalpy of formation and combustion of fluorinated propargylic alcohols can provide direct thermodynamic data.[24] While experimentally challenging, these values serve as a benchmark for computational models.

Quantitative Insights: A Comparative Look at Stability

The following table summarizes hypothetical, yet illustrative, computational data for a simple fluorinated propargylic alcohol, highlighting the energetic contributions to its stability.

ConformerDihedral Angle (F-C-C-O)Relative Energy (kcal/mol)Key Stabilizing Interaction(s)
Gauche ~60°0.00Gauche Effect (σC-H → σ*C-F), Intramolecular H-Bond (O-H···F)
Anti 180°+2.5None
Eclipsed +5.0Steric and Torsional Strain

Implications for Drug Development

The thermodynamic stability of fluorinated propargylic alcohols has profound implications for their application in drug discovery. A conformationally constrained molecule, locked into a bioactive conformation by the stabilizing forces discussed, can exhibit:

  • Enhanced Binding Affinity: By pre-organizing the molecule into a conformation that is complementary to the target's binding site, the entropic penalty of binding is reduced.

  • Improved Selectivity: A rigid conformation can lead to more specific interactions with the intended target, reducing off-target effects.

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation.[5][6] Furthermore, locking the molecule in a specific conformation can shield metabolically labile sites from enzymatic attack.

Conclusion

The thermodynamic stability of fluorinated propargylic alcohols is a fascinating and complex subject, governed by a subtle interplay of stereoelectronic effects and intramolecular forces. The gauche effect and the formation of intramolecular hydrogen bonds are dominant factors that dictate the conformational preferences and overall stability of these molecules. A thorough understanding of these principles, gained through a combination of synthesis, spectroscopy, and computational modeling, is crucial for the rational design of novel fluorinated therapeutics. By leveraging the unique properties of fluorine, medicinal chemists can continue to develop innovative drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • Yang, H., Wang, S., Wang, J., Xu, X., & Li, X. (2023). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding. Chemical Communications. [Link]

  • Yang, H., Wang, S., Wang, J., Xu, X., & Li, X. (2023). Gold catalyzed hydrofluorination of propargyl alcohols promoted by fluorine-hydrogen bonding.
  • Justaud, F., & Grée, R. (n.d.). Synthesis of selected propargylic alcohols. ResearchGate. [Link]

  • Graton, J., Le Questel, J.-Y., Linclau, B., et al. (2016). Influence of Alcohol β-Fluorination on Hydrogen-Bond Acidity of Conformationally Flexible Substrates. Chemistry – A European Journal. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. [Link]

  • (n.d.). Influence of the structure of polyfluorinated alcohols on Brønsted acidity/hydrogen-bond donor ability and consequences on the promoter effect. Semantic Scholar. [Link]

  • Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition. [Link]

  • (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Gilmour, J. D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link]

  • (n.d.). The Catalytic Effect of Fluoroalcohol Mixtures Depends on Domain Formation. ACS Catalysis. [Link]

  • Linclau, B. (n.d.). Intramolecular hydrogen bonding between organofluorine and alcohols. University of Southampton. [Link]

  • (n.d.). Gauche effect. Wikipedia. [Link]

  • Rosenberg, R. E. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Fernández, I. (2018). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen. [Link]

  • (n.d.). Effect of fluorine introduction on hydrogen bond donating capacity of alcohols. ResearchGate. [Link]

  • (n.d.). The fluorine gauche effect. Selected literature precedence for a... ResearchGate. [Link]

  • Khorolskyi, O., Stetsenko, S. A., & Svechnikova, O. S. (n.d.). Surprising thermodynamic properties of alcohols and water on their coexistence curves. ResearchGate. [Link]

  • da Silva, G. M. C. (n.d.). Thermodynamic Properties of Fluorinated Alcohols: Experimental, Molecular Dynamics Simulation and GC- SAFT-VR Predictions. FenixEdu. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Gilmour, J. D. (2016). The Fluorine Gauche Effect: A Brief History. CHIMIA International Journal for Chemistry. [Link]

  • (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. [Link]

  • (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • (n.d.). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules. [Link]

  • (2024). +m effect of fluorine is strongest but why? Reddit. [Link]

  • (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

  • (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • (n.d.). Liquid–Liquid and Vapor–Liquid–Liquid Equilibria of the Alkyl Palmitate + Alkyl–OH + Glycerol Systems at 101.3 kPa—Measurements, Quality Test/Consistency, Thermodynamic Modeling and Molecular Dynamics Simulations. Molecules. [Link]

  • (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

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  • Ragab, A. (2025). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate. [Link]

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  • (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

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Sources

Technical Monograph: Medicinal Chemistry Applications of 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol (referred to herein as CFP-Alkyne ) is a high-value chiral synthon used in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Its structural utility is derived from three pharmacophoric pillars:

  • The 2-Chloro-5-fluorophenyl Motif: A privileged substructure that optimizes metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity via the "Magic Chloro" and fluorine effects.

  • The Propargylic Alcohol Handle: A versatile reactive center allowing for divergent synthesis—oxidation to yponones, cyclization to isoxazoles/triazoles, or metal-catalyzed cross-couplings.

  • Chirality: The secondary alcohol provides a stereogenic center essential for target selectivity, particularly in kinase and fungal CYP51 inhibition.

This guide details the synthetic access, strategic applications, and handling protocols for CFP-Alkyne in modern drug development.

Part 1: Structural Analysis & Pharmacophore Relevance

The Halogenation Pattern (2-Cl, 5-F)

The specific substitution pattern of CFP-Alkyne is non-trivial. In medicinal chemistry, this arrangement serves specific functions:

  • Metabolic Blockade: The C2-Chlorine and C5-Fluorine atoms block the most reactive sites on the phenyl ring from oxidative metabolism (hydroxylation), significantly extending the half-life (

    
    ) of the parent drug.
    
  • Electronic Modulation: The electron-withdrawing nature of the halogens lowers the

    
     of the propargylic alcohol and adjacent protons, influencing hydrogen bond donor (HBD) capability.
    
  • Lipophilicity (

    
    ):  The 2-Cl substituent introduces bulk and lipophilicity, often filling hydrophobic pockets in ATP-binding sites of kinases, a phenomenon known as the "Magic Chloro" effect.
    
The Propargylic Alcohol "Warhead"

This functional group is a "linchpin" intermediate. It allows the molecule to serve as a precursor for:

  • 1,2,3-Triazoles: Via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • 
    -Unsaturated Ketones:  Via oxidation, serving as Michael acceptors for covalent inhibitors.
    
  • Isoxazoles: Via 1,3-dipolar cycloaddition with nitrile oxides.

Part 2: Synthetic Utility & Experimental Protocols

Core Synthesis: Grignard Addition

The most robust route to CFP-Alkyne is the nucleophilic addition of ethynylmagnesium bromide to 2-chloro-5-fluorobenzaldehyde.

Protocol 1: Preparation of CFP-Alkyne

  • Reagents: 2-Chloro-5-fluorobenzaldehyde (1.0 eq), Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq), anhydrous THF.

  • Conditions:

    
     to 
    
    
    
    ,
    
    
    atmosphere.

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask and purge with nitrogen. Add 2-chloro-5-fluorobenzaldehyde (10.0 g, 63 mmol) dissolved in anhydrous THF (100 mL).

  • Addition: Cool the solution to

    
     (dry ice/acetone bath). Add ethynylmagnesium bromide solution dropwise via a pressure-equalizing addition funnel over 45 minutes. Critical: Maintain internal temperature below 
    
    
    
    to prevent side reactions.
  • Reaction: Allow the mixture to warm to

    
     over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
    
  • Quench: Quench carefully with saturated aqueous

    
     (50 mL) at 
    
    
    
    .
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (

    
    , 0-20% EtOAc in Hexanes) yields the product as a pale yellow oil.
    
Chiral Resolution

For pharmaceutical applications, the enantiomers must often be separated.

  • Method: Kinetic resolution using Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate.

  • Outcome: The lipase selectively acetylates the (

    
    )-enantiomer, leaving the (
    
    
    
    )-alcohol unreacted (or vice versa depending on conditions), allowing separation by standard silica chromatography.

Part 3: Strategic Applications in Drug Design

Design of Triazole Antifungals (CYP51 Inhibitors)

CFP-Alkyne is a direct analog precursor for next-generation azole antifungals. The alkyne moiety reacts with functionalized azides to form the triazole pharmacophore, which coordinates to the heme iron of fungal CYP51.

Mechanism:

  • Binding: The 2-Cl-5-F phenyl ring sits in the hydrophobic access channel.

  • Coordination: The triazole nitrogen (N4) binds the heme iron.

  • Result: Inhibition of ergosterol biosynthesis, leading to fungal cell membrane collapse.

mGlu5 Negative Allosteric Modulators (NAMs)

In CNS drug discovery, the alkyne is often preserved as a rigid linker.

  • Target: Metabotropic Glutamate Receptor 5 (mGlu5).[1]

  • Strategy: Sonogashira coupling of CFP-Alkyne (after protecting the alcohol or converting it to an amine) with heteroaryl halides (e.g., 2-chloropyridine).

  • Role of Linker: The rigid acetylene spacer positions the halogenated phenyl ring into the allosteric pocket, modulating receptor conformation.

Part 4: Visualization & Workflows

Synthetic Pathway Diagram

The following diagram illustrates the divergent synthesis starting from CFP-Alkyne.

G Start 2-Chloro-5-fluorobenzaldehyde Core CFP-Alkyne (Racemic) Start->Core Grignard Addition Reagent Ethynylmagnesium Bromide (THF, -78°C) Reagent->Core Triazole 1,2,3-Triazole (Antifungal Scaffold) Core->Triazole R-N3, Cu(I) (Click) Isoxazole Isoxazole (Kinase Inhibitor) Core->Isoxazole R-CNO (Dipolar Cycloaddition) Enone α,β-Unsaturated Ketone (Michael Acceptor) Core->Enone MnO2 or Dess-Martin Chiral (R)-Acetate + (S)-Alcohol (Kinetic Resolution) Core->Chiral CAL-B Lipase, Vinyl Acetate

Figure 1: Divergent synthetic pathways from the CFP-Alkyne core.

Pharmacophore Mapping (SAR)

This diagram visualizes how the specific structural features of CFP-Alkyne map to biological activity.

SAR Center CFP-Alkyne Scaffold Cl 2-Chloro Substituent Center->Cl F 5-Fluoro Substituent Center->F OH Hydroxyl Group Center->OH Alkyne Alkyne Terminus Center->Alkyne Metab Blocks P450 Metabolism (Increases t1/2) Cl->Metab Lipophil Fills Hydrophobic Pocket ('Magic Chloro') Cl->Lipophil F->Metab HBond H-Bond Donor/Acceptor (Receptor Affinity) OH->HBond Linker Rigid Spacer or Heterocycle Precursor Alkyne->Linker

Figure 2: Structure-Activity Relationship (SAR) map of the CFP-Alkyne scaffold.

Part 5: Quantitative Data & Safety

Physicochemical Profile
PropertyValue (Predicted/Exp)Relevance
Molecular Weight 184.6 g/mol Fragment-like (Rule of 3 compliant)
ClogP ~2.1Good membrane permeability
H-Bond Donors 1Receptor interaction
H-Bond Acceptors 1Receptor interaction
Rotatable Bonds 2Low entropic penalty upon binding
Safety & Handling
  • Hazards: Propargylic alcohols can be skin irritants.[2][3][4] The halogenated aromatic ring suggests potential environmental persistence.

  • Thermal Stability: Alkynes can be unstable at high temperatures. Distillation should be performed under high vacuum at temperatures

    
     to avoid polymerization or decomposition.
    
  • Storage: Store at

    
     under inert gas (Argon) to prevent oxidation of the alcohol.
    

References

  • Synthesis of Fluorinated Propargylic Alcohols: Title: Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics.[5] Source: Organic Chemistry Portal / Org. Lett. 2013, 15, 3894-3897.[5] URL:[Link]

  • Medicinal Chemistry of Halogenated Aromatics: Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).[6] Source: Molecules / NIH. URL:[Link]

  • mGlu5 NAMs and Alkyne Linkers: Title: Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant).[1] Source: J Med Chem. 2015 Feb 12;58(3):1358-71.[1] URL:[Link]

  • Triazole Antifungal Pharmacophores: Title: Structure-based design of novel triazole antifungal agents. Source: Nature Reviews Drug Discovery. Context: General reference to the structural class utilizing halogenated phenyl-ethanol-triazole motifs (e.g., Voriconazole analogs).

Sources

Strategic Utilization of 2-Chloro-5-fluorophenyl Derivatives in Organic Synthesis

[1][2]

Executive Summary

The 2-chloro-5-fluorophenyl moiety represents a "privileged scaffold" in modern medicinal and agrochemical synthesis.[1] Its utility stems from the orthogonal reactivity of its halogen substituents and the specific metabolic blockade provided by the fluorine atom. For the drug developer, this moiety offers a precise tool to modulate lipophilicity (


This technical guide dissects the chemo-selective functionalization of this scaffold, moving beyond generic protocols to provide a causal understanding of how to manipulate the chlorine and fluorine handles independently.

Part 1: The Chemo-Selectivity Landscape[1]

The synthetic value of 2-chloro-5-fluorophenyl derivatives lies in the hierarchy of halogen reactivity . In a typical building block like 1-bromo-2-chloro-5-fluorobenzene , three distinct reactivity tiers exist:

  • Tier 1 (Highest Lability): The Bromine atom (if present) or Iodine.[1] This is the site for low-temperature Lithium-Halogen exchange or Grignard formation.[1]

  • Tier 2 (Conditional Lability): The Chlorine atom.[1] This is the primary handle for Transition Metal Catalysis (Suzuki-Miyaura, Buchwald-Hartwig).[1] It is generally inert to lithiation at temperatures where Br exchanges, but reactive with Pd(0).

  • Tier 3 (Stability/Specific Activation): The Fluorine atom.[1][2] On a neutral benzene ring, it is stable. However, if the ring is activated (e.g., converted to a 2-chloro-5-fluoronitrobenzene), the fluorine becomes a site for Nucleophilic Aromatic Substitution (

    
    ), often reacting faster than chlorine in 
    
    
    regimes due to the Meisenheimer complex stabilization effect.
Visualization: The Reactivity Decision Tree

GStart1-Bromo-2-chloro-5-fluorobenzeneLi_ExchangeTier 1: Li-Halogen Exchange(-78°C, n-BuLi)Start->Li_ExchangeSelectivity >99% at BrPd_CouplingTier 2: Pd-Catalysis(Pd(PPh3)4, Heat)Start->Pd_CouplingDirect Coupling (Br reacts first)SNAr_CondTier 3: SNAr Activation(Requires EWG, e.g., -NO2)Start->SNAr_CondOnly if Nitro-activatedIntermediate_LiAryl-Lithium SpeciesLi_Exchange->Intermediate_LiProduct_BoronicBoronic Acid/Ester(Suzuki Handle)Intermediate_Li->Product_BoronicB(OiPr)3Product_PhenolPhenol Derivative(via Borate)Intermediate_Li->Product_Phenol1. B(OMe)32. H2O2/OxidationProduct_Boronic->Pd_CouplingSubsequent Step(Cl remains active)Product_BiarylBiaryl Scaffold(Cl displaced)Product_EtherAryl Ether/Amine(F displaced)SNAr_Cond->Product_Ether

Figure 1: Chemo-selective hierarchy of the tri-halogenated scaffold.[1] The protocol enables sequential functionalization starting from the most labile bromine atom.

Part 2: Detailed Synthetic Modules

Module A: The "Chlorine Handle" (Transition Metal Catalysis)

The chlorine atom at the C2 position is sterically hindered by the ortho-substituent but electronically primed for oxidative addition with robust palladium catalysts.

Mechanistic Insight: Unlike bromo-analogs, the C-Cl bond requires electron-rich, bulky ligands to facilitate oxidative addition.[1] The presence of the C5-Fluorine atom exerts an inductive withdrawing effect (-I), which actually lowers the electron density at C2, marginally assisting oxidative addition compared to chlorobenzene, but the effect is weak.

Protocol 1: Selective Suzuki-Miyaura Coupling Target: Coupling 2-chloro-5-fluorophenylboronic acid with an aryl bromide (preserving F).[1]

  • Reagents:

    • Substrate: 2-chloro-5-fluorophenylboronic acid (1.0 equiv).[1]

    • Partner: Aryl Bromide (1.0 equiv).[1]

    • Catalyst:

      
       (3-5 mol%).[1]
      
    • Base:

      
       (2.0 M aq, 3.0 equiv).[1]
      
    • Solvent: 1,4-Dioxane.[1]

  • Procedure:

    • Degas solvents thoroughly with Argon (dissolved

      
       is the primary cause of homocoupling side-products).[1]
      
    • Combine reagents in a sealed tube.

    • Heat to 80-90°C for 4-12 hours.

    • Critical Checkpoint: Monitor by HPLC.[1] The Chlorine on the boronic acid ring is stable under these conditions; however, if the coupling partner is an aryl chloride, selectivity may degrade.

  • Why this works: The bidentate ligand (dppf) and the lower reactivity of the C-Cl bond on the boronic acid (compared to the Ar-Br partner) ensure cross-coupling occurs exclusively at the bromide site.[1]

Module B: The "Fluorine Handle" (Nucleophilic Substitution)

The C5-Fluorine is generally inert to

12-chloro-5-fluoronitrobenzene

Correction: In 2-chloro-5-fluoronitrobenzene (also known as 1-chloro-4-fluoro-2-nitrobenzene), the fluorine is para to the nitro group.[1] This makes the Fluorine highly susceptible to


Protocol 2: Regioselective


 Displacement of Fluorine1
  • Reagents:

    • Substrate: 2-Chloro-5-fluoronitrobenzene.[1][3]

    • Nucleophile: Potassium alkoxide (e.g., KOtBu or Phenol/K2CO3).

    • Solvent: DMF or DMSO (Polar aprotic is essential).[1]

    • Temp: 0°C to RT.

  • Procedure:

    • Dissolve substrate in dry DMF.

    • Add nucleophile slowly at 0°C to control exotherm.

    • Stir at RT for 1-2 hours.

    • Result: Exclusive displacement of the Fluorine atom.[1] The Chlorine atom (ortho to nitro) is less reactive than the Fluorine (para to nitro) in this specific electronic setup.[1]

Part 3: Advanced Workflow – Synthesis of 2-Chloro-5-fluorophenol

This phenol is a critical intermediate for agrochemical ethers.[1] The synthesis demonstrates the utility of the "Tier 1" bromine handle.

Experimental Workflow

Objective: Convert 1-bromo-2-chloro-5-fluorobenzene to 2-chloro-5-fluorophenol.

Step 1: Grignard Formation

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Initiation: Magnesium turnings (1.1 equiv) in dry THF. Add 5% of the bromide solution and a crystal of Iodine. Heat locally to initiate.

  • Addition: Add remaining bromide dropwise at reflux. The presence of Cl and F does not interfere; Mg inserts selectively into C-Br.

Step 2: Borate Trapping

  • Cooling: Cool Grignard solution to -10°C.

  • Trapping: Add Trimethyl borate (

    
    , 1.2 equiv) rapidly.
    
  • Hydrolysis: Acidic hydrolysis yields the boronic acid.

Step 3: Oxidation to Phenol

  • Reagent: 30%

    
     / acetic acid or basic conditions.
    
  • Mechanism: Criegee-like rearrangement where the Carbon migrates from Boron to Oxygen.[1]

  • Outcome: High yield of 2-chloro-5-fluorophenol without touching the Cl or F substituents.[1]

Visualization: Synthesis Pathway[4]

SynthesisStep1Start: 1-Bromo-2-chloro-5-fluorobenzeneStep2Grignard Reagent(Mg, THF, Reflux)Step1->Step2Mg Insertion (Selective at Br)Step3Aryl Boronate Intermediate(+ B(OMe)3, -10°C)Step2->Step3Electrophilic TrapStep4Oxidation / Rearrangement(H2O2, NaOH)Step3->Step4C-B to C-O MigrationFinalProduct: 2-Chloro-5-fluorophenolStep4->FinalHydrolysis

Figure 2: Synthetic route to 2-chloro-5-fluorophenol utilizing the lability difference between Aryl-Br and Aryl-Cl/F.[1]

Part 4: Applications in Drug Discovery[2][5]

Kinase Inhibitor Design

In kinase inhibitors (e.g., analogs of Gefitinib or Lapatinib), the halogenated phenyl ring often occupies a hydrophobic pocket.

  • The Fluorine Role: The C5-F often blocks metabolic hydroxylation at the position para to the amine/ether linkage, extending half-life (

    
    ).[1]
    
  • The Chlorine Role: The C2-Cl provides a "twist" in the biaryl conformation due to steric clash with the ortho-protons of the connected ring, forcing the molecule into a specific dihedral angle favorable for binding selectivity.

Agrochemicals

The 2-chloro-5-fluorophenol moiety is a precursor for Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides).[1] The ether linkage formed at the phenol oxygen allows attachment to heterocycles (e.g., triazolinones), while the specific Cl/F pattern ensures crop safety and weed potency.

References

  • Guidechem. (2025).[1] Synthesis of 2-Chloro-5-fluorophenol and Grignard Protocols.[1] Retrieved from [1]

  • National Institutes of Health (PubChem). (2025).[1] 2-Chloro-5-fluoroaniline Compound Summary. Retrieved from [1]

  • Royal Society of Chemistry. (2014).[1] Site-selective nucleophilic substitution reactions of pentafluoropyridine.[1][4] New Journal of Chemistry. Retrieved from [1]

  • American Chemical Society. (2017).[1] Discovery of MDM2 Inhibitors containing chloro-fluorophenyl moieties.[1][5] Journal of Medicinal Chemistry.[3] Retrieved from [1]

  • Ossila. (2025).[1] 2-Chloro-5-fluoronitrobenzene: Properties and Applications in Benzothiazole Synthesis. Retrieved from [1]

An In-depth Technical Guide to the Safety Data Sheet and Toxicity Profile of Chlorofluorophenyl Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for Novel Chemical Entities

This document serves a dual purpose: first, to provide a scientifically-grounded preliminary risk assessment to guide handling and initial experimental design; and second, to furnish a detailed methodological framework for the empirical studies required to generate a formal, validated Safety Data Sheet and a complete toxicity profile for any new chemical entity within this class. Every key claim and protocol is supported by authoritative sources to ensure scientific integrity.

Part 1: The Toxicological Landscape of the Core Scaffold: Propargyl Alcohol

Propargyl alcohol (2-propyn-1-ol) is the foundational structure from which chlorofluorophenyl propargyl alcohols are derived. Understanding its inherent hazards is the critical first step in predicting the properties of its derivatives. Propargyl alcohol is a highly reactive and toxic substance, and its hazardous characteristics are well-documented.[1][2]

GHS Classification and Safety Data Sheet Summary for Propargyl Alcohol

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances.[3][4] Propargyl alcohol is classified under multiple hazard categories, reflecting its significant risk profile.

Hazard ClassCategoryGHS PictogramsSignal WordHazard Statement
Flammable Liquids3🔥Danger H226: Flammable liquid and vapour.[5][6]
Acute Toxicity, Oral2 or 3💀Danger H301: Toxic if swallowed.[5] H300: Fatal if swallowed.[7]
Acute Toxicity, Dermal1 or 2💀Danger H310: Fatal in contact with skin.[7]
Acute Toxicity, Inhalation2💀Danger H330: Fatal if inhaled.[7]
Skin Corrosion/Irritation1BcorrosiveDanger H314: Causes severe skin burns and eye damage.[5][8]
Serious Eye Damage/Eye Irritation1corrosiveDanger H318: Causes serious eye damage.[7]
Specific Target Organ Toxicity (Repeated)2⚕️Warning H373: May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure.[7][9]
Hazardous to the Aquatic Environment2environmentally-damagingNone H411: Toxic to aquatic life with long lasting effects.[5][6][8]

Table 1: GHS Classification Summary for Propargyl Alcohol.

Precautionary Statements (Selected):

  • Prevention: P210 (Keep away from heat/sparks/open flames), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7]

  • Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]

  • Storage: P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[7]

Toxicological Profile of Propargyl Alcohol

Propargyl alcohol's toxicity is significant and affects multiple organ systems.[1][10]

  • Acute Toxicity: It is fatal or toxic via oral, dermal, and inhalation routes.[5][7] The dermal LD50 in rabbits is reported as low as 88 mg/kg, indicating rapid and efficient absorption through the skin.[11][12] The inhalation LC50 in rats (2 hours) is approximately 850 ppm.[11][13] Symptoms of acute exposure can include irritation to the skin, eyes, and mucous membranes, as well as central nervous system depression, dizziness, and nausea.[2][10]

  • Corrosivity: It is a corrosive material, capable of causing severe burns to the skin and permanent eye damage upon contact.[7][14]

  • Target Organ Toxicity: The primary target organs for propargyl alcohol toxicity are the liver and kidneys.[9][14] Long-term or repeated exposure may lead to damage to these organs.[11] The respiratory system is also a target, particularly with inhalation exposure.[10]

  • Metabolism and Mechanism: The toxicity of propargyl alcohol is believed to be due to its metabolism into more reactive species, such as propargylaldehyde.[15] This metabolic activation can deplete cellular glutathione, a key antioxidant, leading to oxidative stress and cellular damage.[16]

Part 2: The Influence of the Chlorofluorophenyl Moiety: A Predictive Toxicological Assessment

Attaching a chlorofluorophenyl group to the propargyl alcohol scaffold introduces significant changes that are likely to alter its toxicological profile. Halogenated aromatic hydrocarbons are a well-studied class of compounds, and their effects provide a basis for prediction.[17][18]

Structure-Activity Relationship (SAR) Considerations

The principle of SAR posits that the biological activity of a molecule is directly related to its chemical structure.[19] For chlorofluorophenyl propargyl alcohols, the key structural modifications are:

  • Increased Lipophilicity: The addition of a halogenated phenyl ring significantly increases the molecule's lipophilicity (fat-solubility) compared to the parent propargyl alcohol. This change can have profound toxicological consequences.[19]

    • Causality: Increased lipophilicity can enhance absorption through the skin and biological membranes, increase the volume of distribution within the body (particularly to fatty tissues), and potentially facilitate crossing the blood-brain barrier.

  • Altered Metabolism: The presence of chlorine and fluorine atoms on the aromatic ring will influence its metabolism by cytochrome P450 (CYP) enzymes.[20][21][22]

    • Causality: The C-F bond is exceptionally strong and often resistant to metabolic cleavage, which can block sites of oxidation and increase the metabolic stability of a drug.[23][24] Conversely, the C-Cl bond is more susceptible to metabolic activation, which can sometimes lead to the formation of reactive intermediates like epoxides or quinones.[25] The position of the halogens on the ring will dictate the regioselectivity of metabolic enzymes.[20]

  • Electronic Effects: Halogens are electron-withdrawing groups. Their presence can alter the electron distribution across the entire molecule, potentially affecting receptor binding and the reactivity of the propargyl moiety.[1]

Predicted Toxicological Impact

Based on these principles, we can predict how the chlorofluorophenyl group may modify the toxicity of propargyl alcohol:

  • Enhanced Dermal and Systemic Toxicity: The increased lipophilicity will likely lead to more rapid and complete dermal absorption, potentially lowering the dermal LD50 and increasing systemic toxicity.

  • Potential for Bioaccumulation: The persistent nature of some halogenated aromatics raises the possibility of bioaccumulation with repeated exposure, a concern not typically associated with the more volatile propargyl alcohol.[17]

  • Modified Target Organ Profile: While the liver and kidneys will likely remain target organs due to their role in metabolism and excretion, the introduction of a halogenated aromatic component could introduce new toxicities. Halogenated aromatics are known to be hepatotoxic and can sometimes act as endocrine disruptors or immunotoxicants.[17][18]

  • Carcinogenicity and Mutagenicity: While propargyl alcohol itself is not classified as a carcinogen, many halogenated aromatic compounds are.[13] The potential for metabolic activation to reactive intermediates means that genotoxicity and carcinogenicity would need to be carefully evaluated.

Part 3: A Predictive Safety and Toxicity Framework for Chlorofluorophenyl Propargyl Alcohols

The following represents a hypothetical safety and toxicity profile. This is not a substitute for empirical testing. It is a predictive framework to guide safe handling practices for research quantities.

Predictive GHS Classification
Hazard ClassPredicted CategoryRationale
Flammable Liquids3 or Not ClassifiedThe flash point may increase due to the higher molecular weight, but this requires experimental determination. Assume flammability similar to propargyl alcohol initially.
Acute Toxicity (Oral, Dermal, Inhalation)1 or 2 The core toxicity of propargyl alcohol combined with enhanced absorption due to lipophilicity suggests a high degree of acute toxicity.
Skin Corrosion/Irritation1B or 2 The inherent corrosivity of the alcohol may be retained. Increased lipophilicity could enhance penetration and irritation.
Serious Eye Damage/Eye Irritation1 The corrosive nature of the parent alcohol suggests a high likelihood of severe eye damage.
Specific Target Organ Toxicity (Repeated)1 or 2 Liver and kidney toxicity is expected. The addition of the halogenated ring may increase the severity or add new target organs.
Carcinogenicity / MutagenicitySuspected Halogenated aromatics often carry this concern. This must be assumed until proven otherwise by genotoxicity assays.
Hazardous to the Aquatic Environment1 or 2 The combination of the known aquatic toxicity of propargyl alcohol and the persistence of halogenated aromatics suggests a significant environmental hazard.

Table 2: Predictive GHS Classification for Chlorofluorophenyl Propargyl Alcohols.

Logical Framework for Predictive Hazard Assessment

The following diagram illustrates the reasoning process for deriving the predictive toxicity profile.

G cluster_0 Known Data: Propargyl Alcohol cluster_1 Known Data: Halogenated Aromatics cluster_2 Predictive Profile: Chlorofluorophenyl Propargyl Alcohol PA_Tox High Acute Toxicity (Oral, Dermal, Inhalation) Corrosive (Skin/Eyes) Target Organs: Liver, Kidney Predicted_Tox Predicted High Acute Toxicity (Enhanced Dermal Absorption) Predicted Skin/Eye Corrosivity Predicted Liver/Kidney Toxicity Suspected Carcinogen Environmental Hazard PA_Tox->Predicted_Tox Core Scaffold Contribution HA_Tox Increased Lipophilicity Altered Metabolism (CYP450) Potential for Bioaccumulation Potential Carcinogenicity HA_Tox->Predicted_Tox Substituent Influence

Caption: Predictive toxicity derivation logic.

Part 4: A Methodological Blueprint for Empirical Validation

For any novel chemical entity, predictive toxicology must be followed by empirical testing to establish a definitive safety profile.[5][15] The following outlines a standard workflow compliant with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[8]

Experimental Workflow for Toxicity Profiling

The generation of a complete SDS requires a tiered approach to testing, starting with physicochemical properties and moving through in vitro and, if necessary, in vivo assays.

G start Synthesized Compound (Chlorofluorophenyl Propargyl Alcohol) physchem Step 1: Physicochemical Properties (Flash Point, Water Solubility, pKa) start->physchem in_vitro Step 2: In Vitro Toxicology (Cytotoxicity, Skin/Eye Irritation, Genotoxicity) physchem->in_vitro acute_tox Step 3: Acute Systemic Toxicity (OECD TG 423/425 - Oral, Dermal, Inhalation) in_vitro->acute_tox sds Step 4: SDS Generation (GHS Classification & Hazard Communication) acute_tox->sds repeated_dose Step 5 (if required): Repeated Dose Toxicity (OECD TG 407 - 28-day study) sds->repeated_dose end Complete Toxicity Profile repeated_dose->end

Caption: Standard workflow for new chemical toxicity assessment.

Protocol: Acute Oral Toxicity Assessment (Adapted from OECD TG 423)

This protocol determines the acute oral toxicity and allows for GHS classification using a reduced number of animals.[10][26]

Objective: To determine the acute toxic class of the test substance.

Principle: A stepwise procedure is used with a group of animals (typically 3) per step. The outcome of each step determines the next step: either dosing at a lower or higher fixed dose level, or stopping the test.

Methodology:

  • Animal Selection: Use healthy, young adult rodents (usually female rats, as they are often slightly more sensitive) from a standard strain. Acclimatize animals for at least 5 days.

  • Dose Level Selection: Based on predictive data, a starting dose is chosen from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). For a substance predicted to be highly toxic, a starting dose of 5 or 50 mg/kg would be appropriate.

  • Administration: After a brief fasting period, administer the substance by oral gavage. The substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Step 1 Dosing: Dose a group of 3 animals at the selected starting dose.

  • Observation: Observe animals closely for the first few hours post-dosing and at least daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and CNS effects, and behavior. Record time of death if it occurs.

  • Decision Logic:

    • If 2 or 3 animals die: The substance is classified at that hazard level. The test may be stopped, or a lower dose level may be tested for confirmation.

    • If 0 or 1 animal dies: Proceed to the next higher dose level with a new group of 3 animals.

  • Data Analysis: The results allow for classification of the substance into a GHS acute toxicity category. The LD50 is not calculated as a precise point but is inferred to be within a certain range.

Protocol: In Vitro Skin Corrosion Test (Adapted from OECD TG 431)

This protocol uses a reconstructed human epidermis model to assess skin corrosivity, avoiding the use of live animals.[27]

Objective: To determine the potential of the substance to cause skin corrosion.

Principle: The test substance is applied topically to a three-dimensional human epidermis model. Corrosive substances are identified by their ability to cause cell death, measured by a reduction in mitochondrial dehydrogenase activity (MTT assay).

Methodology:

  • Model Preparation: Reconstituted human epidermis tissues are received and pre-incubated in culture medium according to the manufacturer's instructions.

  • Substance Application: Apply a sufficient amount of the test substance (liquid or solid) to the surface of the epidermis tissue.

  • Exposure: Expose the tissues to the substance for defined periods (e.g., 3 minutes and 1 hour). Negative (vehicle) and positive (e.g., 8N KOH) controls are run in parallel.

  • Rinsing and Incubation: After exposure, thoroughly rinse the tissues to remove the test substance and transfer them to fresh medium.

  • Viability Assessment (MTT Assay): Transfer the tissues to a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenase will reduce the yellow MTT to a blue formazan salt.

  • Extraction and Measurement: Extract the formazan salt from the tissues using a solvent (e.g., isopropanol). Measure the optical density of the extract using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A substance is identified as corrosive if the viability falls below specific thresholds at either time point (e.g., <50% after 3 minutes or <15% after 1 hour).

Conclusion

The chlorofluorophenyl propargyl alcohols, as novel chemical entities, demand a rigorous and cautious approach to safety and handling. In the absence of direct empirical data, this guide establishes a predictive toxicological profile grounded in the known hazards of propargyl alcohol and the principles of structure-activity relationships for halogenated aromatic compounds. The analysis suggests that these substances should be treated as highly toxic, corrosive, and potentially carcinogenic, with enhanced dermal absorption capabilities. This conservative assessment underscores the mandatory use of stringent personal protective equipment and engineering controls.

Ultimately, this predictive framework must be superseded by empirical data. The outlined experimental workflows, based on validated international guidelines, provide the necessary roadmap for researchers and drug development professionals to generate the robust data required for a formal GHS classification and a comprehensive Safety Data Sheet. Scientific integrity and laboratory safety demand that prediction is always followed by validation.

References

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
  • New Jersey Department of Health. (n.d.). Propargyl Alcohol Hazard Summary.
  • MSD Manual. (2024, September).
  • Thermo Fisher Scientific. (2025, December 22).
  • CDH Fine Chemical. (n.d.).
  • CPAchem Ltd. (2023, May 25).
  • NIOSH. (1989, January 19). 1988 OSHA PEL Project - Propargyl Alcohol.
  • Sura, R., et al. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Propargyl alcohol.
  • Sigma-Aldrich. (n.d.). Propargyl alcohol 99%.
  • U.S. Environmental Protection Agency. (2009, September 14). Propargyl Alcohol: Acute Exposure Guideline Levels.
  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • National Center for Biotechnology Information. (n.d.). Propargyl Alcohol: Acute Exposure Guideline Levels.
  • ChemDmart. (n.d.).
  • ResearchGate. (n.d.).
  • WUR eDepot. (n.d.).
  • Sinoright. (n.d.). The Highly Toxic Chemical Propargyl Alcohol.
  • Rawsource. (2024, April 4). Is propargyl alcohol toxic to humans.
  • National University of Singapore. (2015, January 30). Relationship between structure, toxicity and activity.
  • Volkamer Lab. (2026, February 3). KnowTox.
  • Syngene International Ltd. (2025, October 16). Computational toxicology – The new frontier in predictive safety assessment.
  • NIOSH. (2014).
  • OECD. (2001, December 17). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • TotalSDS. (2020, December 14).
  • Safe Work Australia. (n.d.).
  • ChemSafetyPro. (2016, January 6).
  • Wikipedia. (n.d.).
  • BNT. (2024, August 27).
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  • ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.
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  • Barnes & Noble. (n.d.). In Vitro Toxicity Testing Protocols.
  • UNECE. (n.d.).
  • National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Hypha Discovery. (2023, May 12). Breaking C-F bonds in drugs.
  • PubMed. (2001). Metabolism of fluorine-containing drugs.
  • ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs.
  • PubMed. (1989, June). Metabolism of 3-(p-chlorophenyl)pyrrolidine.

Sources

synthesis pathways for 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol from aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol , a critical chiral building block often utilized in the development of kinase inhibitors and agrochemical fungicides.

The target molecule is a secondary benzylic alcohol featuring a terminal alkyne. The presence of the ortho-chloro and meta-fluoro substituents on the phenyl ring significantly increases the electrophilicity of the precursor aldehyde, requiring precise temperature control to prevent side reactions such as Cannizzaro disproportionation or over-addition.

Executive Summary: Strategic Disconnection

The synthesis is best approached via nucleophilic addition of an ethynyl organometallic species to 2-chloro-5-fluorobenzaldehyde . While direct addition of ethynylmagnesium bromide (Grignard) is the classical route, modern process chemistry favors the use of Trimethylsilylacetylene (TMS-acetylene) to mitigate the safety risks associated with handling gaseous acetylene and to improve yield profiles. For asymmetric applications, a Zinc-mediated catalytic approach is recommended.[1]

Retrosynthesis Figure 1: Retrosynthetic Analysis of the Target Alcohol Target Target: This compound Aldehyde Precursor 1: 2-Chloro-5-fluorobenzaldehyde Target->Aldehyde C-C Disconnection Synthone Synthon: Ethynyl Nucleophile (M-C≡C-H) Target->Synthone Nucleophilic Addition

Methodology A: The TMS-Acetylene Route (High Fidelity)

This pathway is the industry standard for generating terminal propargylic alcohols from aldehydes. It utilizes TMS-acetylene as a "masked" acetylene equivalent. This avoids the formation of di-Grignard byproducts and eliminates the need to handle explosive acetylene gas.

Reaction Scheme
  • Lithiation: TMS-acetylene +

    
    -BuLi 
    
    
    
    Li-C≡C-TMS
  • Addition: Li-C≡C-TMS + Aldehyde

    
     Silylated Alkynol
    
  • Deprotection: Silylated Alkynol +

    
    /MeOH 
    
    
    
    Target Alcohol
Detailed Protocol

Reagents:

  • 2-Chloro-5-fluorobenzaldehyde (1.0 eq)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.2 eq)

  • 
    -Butyllithium (2.5 M in hexanes) (1.2 eq)
    
  • Tetrahydrofuran (THF), anhydrous[2]

  • Potassium Carbonate (

    
    )
    
  • Methanol (MeOH)

Step 1: Nucleophilic Addition

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Solvent: Charge anhydrous THF (10 mL per gram of aldehyde) and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add TMS-acetylene (1.2 eq). Dropwise add

    
    -BuLi (1.2 eq) over 20 minutes. Stir for 30 minutes at -78°C to generate Lithium (trimethylsilyl)acetylide.
    
  • Addition: Dissolve 2-chloro-5-fluorobenzaldehyde in a minimal amount of THF. Add this solution dropwise to the reaction mixture at -78°C.

    • Note: The electron-withdrawing F and Cl atoms make this aldehyde highly reactive.[3] Maintain temperature below -60°C to ensure chemoselectivity.

  • Warm-up: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (EtOAc). Dry organic layer over 
    
    
    
    and concentrate.

Step 2: Desilylation (Global Deprotection)

  • Dissolution: Dissolve the crude TMS-intermediate in MeOH (5 mL/g).

  • Cleavage: Add solid

    
     (0.5 eq). Stir at Room Temperature (RT) for 1-2 hours. Monitor by TLC (disappearance of the high Rf spot).
    
  • Workup: Dilute with water, extract with

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes:EtOAc 9:1).

Data Profile (Expected):

  • 1H NMR (CDCl3):

    
     ~2.6 (d, 1H, alkyne CH), ~5.8 (d, 1H, benzylic CH), 7.0-7.5 (m, 3H, aromatic).
    
  • Yield: 85-92% (over 2 steps).

Methodology B: Asymmetric Zinc-Mediated Alkynylation

For drug development requiring a specific enantiomer (usually R or S to match a protein binding pocket), a catalytic asymmetric approach is required. The Carreira System (Zn(OTf)₂ / Chiral Ligand) is the gold standard for this transformation.

Mechanism & Rationale

Unlike hard nucleophiles (Li/Mg), the Zinc-acetylide generated in situ is a soft nucleophile. When coordinated with a chiral amino-alcohol ligand (e.g., (+)-N-methylephedrine), it creates a chiral pocket that directs the attack to one face of the aldehyde.

AsymmetricCycle Figure 2: Zn(II)-Catalyzed Asymmetric Alkynylation Workflow Zn Zn(OTf)2 (Catalyst) Complex Chiral Zn-Complex Zn->Complex + Ligand + Base (TEA) Ligand Chiral Ligand (N-methylephedrine) Ligand->Complex Product Chiral Propargylic Alcohol (>90% ee) Complex->Product + Alkyne + Aldehyde Aldehyde 2-Cl-5-F-Benzaldehyde

Detailed Protocol

Reagents:

  • Zinc Triflate (

    
    ) (1.1 eq) - Stoichiometric amount often yields better results than catalytic for this specific electrophile.
    
  • (+)-N-Methylephedrine (1.2 eq)

  • Triethylamine (TEA) (1.2 eq)

  • TMS-Acetylene (1.5 eq)

  • Toluene (Reagent grade is acceptable, but dry is preferred).[1]

Procedure:

  • Catalyst Formation: In a flask, combine

    
     and (+)-N-methylephedrine. Evacuate and purge with 
    
    
    
    (3 cycles) to remove moisture. Add Toluene and TEA. Stir for 2 hours at RT to form the active chiral complex.
  • Alkyne Activation: Add TMS-acetylene to the flask. Stir for 30 minutes.

  • Aldehyde Addition: Add 2-chloro-5-fluorobenzaldehyde. Stir at RT for 4-12 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Deprotection: Perform the

    
    /MeOH deprotection step (as in Method A) to remove the TMS group while retaining the chiral center.
    

Advantages:

  • Enantioselectivity: Typically >90% ee.

  • Safety: Avoids pyrophoric lithium reagents.

  • Tolerance: The Zn-acetylide tolerates the aryl halides (Cl/F) without causing metal-halogen exchange side reactions.

Methodology C: Classical Grignard (Ethynylmagnesium Bromide)

Use this method only if TMS-acetylene is unavailable or for rough scale-up where enantiopurity is not required.

Safety Warning: Ethynylmagnesium bromide can disproportionate into Acetylene and Bis(bromomagnesium)acetylene (


) if heated or concentrated. Keep solutions dilute (<0.5 M) and cold.

Protocol:

  • Reagent: Use commercially available Ethynylmagnesium bromide (0.5 M in THF) .

  • Addition: Cool the Grignard solution to 0°C .

  • Reaction: Add 2-chloro-5-fluorobenzaldehyde (dissolved in THF) slowly.

    • Critical: Do not let the temperature rise above 5°C. The ortho-chloro substituent provides steric bulk, but the meta-fluorine is electron-withdrawing; higher temps lead to tars.

  • Quench: Pour into ice-cold

    
    .
    
  • Note: This method often yields the product as a dark oil requiring rigorous distillation or chromatography.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Pale yellow oil / Low-melting solidTendency to darken upon air exposure.
Molecular Weight 184.60 g/mol Formula:

1H NMR (Benzylic)

5.80 - 5.90 ppm (d)
Doublet due to coupling with alkyne proton (~2.5 Hz).
1H NMR (Alkyne)

2.60 - 2.70 ppm (d)
Characteristic terminal alkyne shift.
IR Spectroscopy ~3300

(O-H), ~2100

(C≡C)
Sharp alkyne stretch is diagnostic.

References

  • Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[1] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[1][4] Organic Letters. Available at: [Link]

  • Organic Syntheses. (1977). Preparation of Ethynylmagnesium Bromide.[2][5][6][7][8][9] Org.[1][6][7][8][9][10] Syn. Coll. Vol. 4, p. 792. Available at: [Link]

Sources

Methodological & Application

Application Note and Protocol: Grignard Addition to 2-Chloro-5-fluorobenzaldehyde for the Synthesis of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the Grignard addition reaction to 2-chloro-5-fluorobenzaldehyde, a critical transformation for synthesizing a variety of substituted benzyl alcohol derivatives. These products are valuable intermediates in the development of pharmaceuticals and other fine chemicals. This application note details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and offers troubleshooting guidance. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for this specific nucleophilic addition.

Introduction: The Significance of Grignard Addition to Halogenated Benzaldehydes

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] The addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone provides a direct route to secondary or tertiary alcohols, respectively.[3][4][5][6] Specifically, the reaction with 2-chloro-5-fluorobenzaldehyde as the electrophile allows for the introduction of a wide range of alkyl, aryl, or vinyl groups, leading to the synthesis of functionalized benzyl alcohols. The presence of both chlorine and fluorine atoms on the aromatic ring of the starting material offers unique opportunities for further synthetic manipulations, making the resulting alcohol a versatile building block in medicinal chemistry and materials science.

Mechanistic Insights: A Stepwise Look at the Reaction

The Grignard reaction with an aldehyde proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and the magnesium atom electrophilic.[7]

Step 1: Coordination and Activation The magnesium atom of the Grignard reagent (R-MgX) acts as a Lewis acid, coordinating to the carbonyl oxygen of the 2-chloro-5-fluorobenzaldehyde. This coordination enhances the electrophilicity of the carbonyl carbon.[8]

Step 2: Nucleophilic Attack The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and breaking the pi bond of the carbonyl group. This results in the formation of a tetrahedral magnesium alkoxide intermediate.[5][8]

Step 3: Protonation (Workup) The reaction is quenched by the addition of a protic solvent, typically an aqueous acid solution.[9] The alkoxide is protonated to yield the final secondary alcohol product.[9][10]

Experimental Protocol: A Detailed Walkthrough

This protocol outlines the general procedure for the Grignard addition of an alkyl or aryl magnesium halide to 2-chloro-5-fluorobenzaldehyde. The specific Grignard reagent should be chosen based on the desired final product.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-fluorobenzaldehyde≥98%
Grignard Reagent (e.g., Phenylmagnesium bromide, 1 M in THF)Commercially available or freshly prepared.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent
Anhydrous Diethyl EtherOptional, for Grignard reagent preparation.
Saturated Aqueous Ammonium Chloride (NH₄Cl)ReagentFor workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousFor drying.
Hydrochloric Acid (HCl)1 M aqueous solutionFor workup.
Magnesium turningsIf preparing Grignard reagent in-situ.
Iodine crystalFor initiating Grignard reagent formation.[11]
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Execution

Diagram of the Experimental Workflow:

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under vacuum B Assemble apparatus under inert atmosphere A->B C Add 2-chloro-5-fluorobenzaldehyde and anhydrous THF B->C D Cool to 0°C in an ice bath C->D E Slowly add Grignard reagent via dropping funnel D->E F Allow to warm to room temperature and stir E->F G Quench with saturated aq. NH₄Cl F->G H Extract with ethyl acetate G->H I Dry organic layer with Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the Grignard addition to 2-chloro-5-fluorobenzaldehyde.

Step-by-Step Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried to prevent quenching of the Grignard reagent.[12] Flame-dry the round-bottom flask, condenser, and dropping funnel under vacuum or in a stream of inert gas and allow to cool to room temperature under an inert atmosphere.[13]

  • Reaction Setup: Assemble the apparatus under a positive pressure of nitrogen or argon. Equip the three-neck flask with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a rubber septum for temperature monitoring.

  • Charging the Flask: To the reaction flask, add 2-chloro-5-fluorobenzaldehyde (1.0 eq) and anhydrous THF (5-10 mL per mmol of aldehyde). Stir the solution until the aldehyde is fully dissolved.

  • Addition of Grignard Reagent: Cool the reaction mixture to 0 °C using an ice bath.[14] Charge the dropping funnel with the Grignard reagent (1.1-1.2 eq). Add the Grignard reagent dropwise to the stirred solution of the aldehyde over a period of 30-60 minutes. A slow and controlled addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.[15]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup Procedure:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[1][16] This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.

    • If a precipitate forms, add 1 M HCl solution dropwise until the solids dissolve.[17]

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[17]

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary alcohol.

Safety and Handling Precautions

Hazard Identification and Control:

  • Grignard Reagents: Grignard reagents are highly flammable, corrosive, and can be pyrophoric (ignite spontaneously in air).[13][18] They react violently with water and other protic sources.[19] All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques.[18]

  • Solvents: Anhydrous ethers such as THF and diethyl ether are extremely flammable and volatile.[19] Ensure the reaction is conducted in a well-ventilated fume hood, away from any ignition sources.[15]

  • Exothermic Reaction: The Grignard addition is an exothermic reaction.[13] Maintain controlled addition rates and have an ice bath readily available to manage the reaction temperature and prevent a runaway reaction.[13][15]

Personal Protective Equipment (PPE):

  • Safety glasses or goggles are mandatory at all times.[15]

  • A flame-resistant lab coat should be worn.

  • Nitrile gloves are suitable for dexterity, but it's important to be aware of their flammability.[15] Consider wearing leather gloves over nitrile gloves when handling larger quantities of pyrophoric reagents.

Emergency Preparedness:

  • Have a Class D fire extinguisher (for combustible metals) and a dry sand bucket readily accessible in the event of a fire.

  • Ensure a safety shower and eyewash station are nearby.

  • Do not use water to extinguish a Grignard reagent fire.

Troubleshooting and Considerations

  • Low or No Yield:

    • Moisture Contamination: The most common cause of Grignard reaction failure is the presence of water.[12] Ensure all glassware is scrupulously dried and solvents are anhydrous.

    • Inactive Magnesium: If preparing the Grignard reagent in-situ, the magnesium turnings may have an oxide layer that prevents reaction. Activating the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical crushing can initiate the reaction.[11][16]

  • Side Reactions:

    • Enolization: If the Grignard reagent is particularly bulky or basic, it may deprotonate the aldehyde at the alpha-position, leading to enolate formation and recovery of the starting material after workup.[4]

    • Reduction: Some Grignard reagents with beta-hydrogens can reduce the aldehyde to the corresponding primary alcohol via a Meerwein-Ponndorf-Verley-type mechanism.[4]

  • Compatibility of Halogens: The chloro and fluoro groups on the benzaldehyde are generally stable under Grignard reaction conditions. The carbon-fluorine bond is particularly strong and unreactive towards Grignard reagents.[20][21] The aryl chloride is also significantly less reactive than aryl bromides or iodides for the formation of a Grignard reagent, and thus is unlikely to interfere with the addition reaction.[22]

Conclusion

The Grignard addition to 2-chloro-5-fluorobenzaldehyde is a robust and reliable method for the synthesis of a diverse range of substituted benzyl alcohols. By adhering to strict anhydrous conditions, exercising caution in handling pyrophoric reagents, and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in synthetic organic chemistry and drug discovery.

References

  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
  • Grignard Reaction - American Chemical Society. (n.d.).
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).
  • 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020, June 11). Retrieved from [Link]

  • Grignard Reaction - Web Pages. (n.d.).
  • Illustrated Glossary of Organic Chemistry - Grignard reaction. (n.d.). Retrieved from [Link]

  • The Grignard Reaction. (n.d.).
  • 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025, January 19). Retrieved from [Link]

  • Why isn't fluorine used in a Grignard reagent? - Quora. (2021, January 18). Retrieved from [Link]

  • Grignard Reaction. (n.d.).
  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 05). Retrieved from [Link]

  • Unusual reactions of Grignard reagents toward fluoroalkylated esters | Request PDF. (2025, August 06). Retrieved from [Link]

  • US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents. (n.d.).
  • How is secondary alcohol produced from ester and grignard reagent? - Quora. (2016, May 17). Retrieved from [Link]

  • Organofluorine chemistry - Wikipedia. (n.d.). Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]

  • The Grignard Reaction. (n.d.).
  • The preparation, oxidation and characterization of an unknown secondary alcohol. (n.d.).
  • CHM 244 Lab Practical- Grignard Reactions. (n.d.).
  • Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone - Google Patents. (n.d.).
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. (n.d.).
  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016, January 13). Retrieved from [Link]

  • General Methods of Preparation of Alcohols - BYJU'S. (2020, March 04). Retrieved from [Link]

  • Using the Grignard Reaction to Make Alcohols - YouTube. (2014, March 03). Retrieved from [Link]

  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) - PMC. (n.d.). Retrieved from [Link]

Sources

protecting group strategies for the hydroxyl group in 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol

Abstract & Strategic Overview

Target Molecule: this compound CAS Registry Number: (Analogous structures often used in kinase inhibitor synthesis, e.g., Gefitinib intermediates). Molecular Context: This substrate features a secondary propargylic alcohol, a terminal alkyne, and a di-halogenated aromatic ring (2-Cl, 5-F).

The Challenge: Protecting the hydroxyl group in this molecule presents a specific chemoselectivity challenge:

  • Acidity of the Alkyne: The terminal alkyne proton (

    
    ) is susceptible to deprotonation by strong bases (e.g., NaH, LiHMDS) often used for alkylation (e.g., Benzyl or MOM protection). This leads to competing acetylide formation and potential polymerization or bis-alkylation.
    
  • Electronic Deactivation: The 2-chloro and 5-fluoro substituents withdraw electron density from the aromatic ring, slightly increasing the acidity of the benzylic hydroxyl but destabilizing any potential carbocation intermediates.

  • Steric Environment: The secondary alcohol is sterically accessible, but the ortho-chloro substituent provides a "steric fence" that can retard reaction rates with bulky reagents (e.g., TBDPS-Cl).

The Solution: This guide details two optimized strategies that avoid strong bases, preserving the terminal alkyne:

  • Strategy A (Precision): Silyl Ether Protection (TBS). Ideal for small-to-medium scale, medicinal chemistry, and complex multistep synthesis where NMR clarity is paramount.

  • Strategy B (Robustness): Tetrahydropyranyl Acetal (THP).[1] Ideal for scale-up and cost-sensitive processes where diastereomeric mixtures are acceptable.

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the appropriate protecting group based on downstream chemistry requirements.

ProtectionStrategy cluster_legend Legend Start Substrate: this compound Q1 Requirement: NMR Clarity? Start->Q1 Q2 Downstream Condition: Acidic? Q1->Q2 No (Diastereomers OK) TBS_Route Strategy A: TBS Protection (Imidazole/TBSCl) Q1->TBS_Route Yes (Avoid diastereomers) Q3 Downstream Condition: Fluoride Compatible? Q2->Q3 Yes (Labile to Acid) THP_Route Strategy B: THP Protection (DHP/PPTS) Q2->THP_Route No (Stable to Base/Nu) Q3->TBS_Route Yes (Cleave with TBAF) Q3->THP_Route No (Must cleave with Acid) key Blue: Decision Point | Green: Recommended Route | Red: Alternative Route

Caption: Decision matrix for selecting between Silyl (TBS) and Acetal (THP) protection based on analytical needs and downstream reaction conditions.

Comparative Stability Data

Before selecting a protocol, review the stability profile of the protected intermediates.

ConditionTBS Ether (Strategy A)THP Acetal (Strategy B)Notes
Basic (pH > 12) Stable Stable Both survive standard basic workups (NaOH, NaHCO₃).
Acidic (pH < 4) Labile (cleaves with AcOH/THF)Labile (cleaves with TsOH/MeOH)THP is slightly more robust to weak acids than TBS.
Nucleophiles (R-Li) StableStableTHP is generally more robust to strong organolithiums.
Fluoride (TBAF) Unstable (Cleaves rapidly)Stable Key orthogonality point.
Pd Catalysis StableStableBoth compatible with Sonogashira/Suzuki couplings.
Oxidation StableStableCompatible with Jones/Swern (if remote).
Detailed Protocols
Strategy A: TBS Protection (The "Precision" Route)

Rationale: This method uses Imidazole as a base. Imidazole (


) is basic enough to scavenge the HCl byproduct but not basic enough to deprotonate the terminal alkyne (

), ensuring chemoselectivity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • TBSCl (tert-Butyldimethylsilyl chloride): 1.2 – 1.5 equiv

  • Imidazole: 2.5 equiv

  • Solvent: DMF (Anhydrous), 0.5 M concentration

  • DMAP (4-Dimethylaminopyridine): 0.05 equiv (Optional catalyst for sterically hindered alcohols)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the substrate and dissolve in anhydrous DMF.

  • Base Addition: Add Imidazole in one portion. The solution should remain clear.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add TBSCl portion-wise over 5 minutes.

    • Note: Exothermic reaction. Adding portion-wise prevents thermal spikes.

  • Reaction: Remove ice bath and stir at Room Temperature (23°C) for 3–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). The product will be less polar (higher

      
      ) than the starting alcohol. Stain with KMnO₄ or PMA.
      
  • Workup:

    • Dilute with Et₂O (Diethyl ether) or EtOAc.

    • Wash 3x with Water (critical to remove DMF).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Silica gel). Elute with 100% Hexanes

    
     5% EtOAc/Hexanes.
    

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the broad -OH singlet (approx. 2.0–4.0 ppm) and the appearance of two strong singlets: ~0.9 ppm (9H, t-butyl) and ~0.1 ppm (6H, dimethyl).

  • Yield Target: >90%.

Strategy B: THP Protection (The "Robust" Route)

Rationale: This method utilizes acid catalysis.[2][3] Since no base is present, the terminal alkyne remains safe. However, the formation of a new chiral center at the THP ring creates a mixture of diastereomers (approx. 1:1 ratio), resulting in complex NMR spectra (doubling of peaks).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • DHP (3,4-Dihydro-2H-pyran): 1.5 equiv

  • Catalyst: PPTS (Pyridinium p-toluenesulfonate): 0.1 equiv (preferred over TsOH for acid-sensitive substrates)

  • Solvent: DCM (Dichloromethane), 0.2 M

Step-by-Step Protocol:

  • Setup: Dissolve substrate in DCM at Room Temperature.

  • Addition: Add DHP via syringe.

  • Catalysis: Add PPTS in one portion.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: TLC will show two spots very close together (diastereomers), both less polar than the starting material.

  • Quench: Add Saturated NaHCO₃ solution (5 mL per mmol substrate) and stir for 10 minutes.

  • Workup:

    • Separate phases. Extract aqueous layer with DCM.

    • Wash combined organics with Brine.[2]

    • Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • ¹H NMR: The benzylic proton signal will split into two distinct signals (diastereomeric pair). The terminal alkyne proton will also appear as two signals slightly offset.

  • Yield Target: >95%.

Mechanistic Pathway (TBS Protection)

TBSMechanism cluster_result Result Step1 1. Nucleophilic Attack (Imidazole attacks TBSCl) Step2 2. Activation (Formation of N-TBS-Imidazolium) Step1->Step2 - Cl⁻ Step3 3. Silylation (Alcohol attacks Si) Step2->Step3 + Substrate-OH Step4 4. Deprotonation (Imidazole scavenges H+) Step3->Step4 Transition State Final TBS-Ether + Imidazole·HCl Step4->Final

Caption: Step-wise mechanism of Imidazole-mediated Silyl protection, highlighting the activation of the silyl species.

Troubleshooting & Tips
  • Issue: Low Conversion (TBS): The 2-Cl substituent creates steric hindrance. If the reaction stalls after 6 hours, add 0.1 equiv of DMAP and heat gently to 35°C.

  • Issue: Alkyne Loss: If you observe disappearance of the alkyne proton in NMR (approx. 2.5 ppm, d, J=2Hz), ensure you did not use NaH. If using TBS, ensure the Imidazole was dry.

  • Storage: The TBS ether is stable for months at -20°C. The THP ether is stable at RT but can hydrolyze if exposed to acidic fumes in the lab.

References
  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[4] Wiley-Interscience. (The definitive guide on stability and protocols).

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. (The original TBS protocol).

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[2][5] The Journal of Organic Chemistry, 42(23), 3772–3774. (The PPTS/THP protocol).[2][3]

  • BenchChem. (2025).[2][6] Technical Support Center: THP Protection of Primary Alcohols. (General protocols for THP protection).

Sources

Troubleshooting & Optimization

Technical Support Center: Handling 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol in Non-Polar Media

[1]

Case ID: SOL-2CFP-NP Subject: Solubility Optimization & Troubleshooting for 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

User Query: "Why does this compound precipitate, oil out, or fail to dissolve in hexane, heptane, and toluene?"

Technical Diagnosis: The solubility issues arise from a thermodynamic mismatch between the solute's cohesive energy density (driven by hydrogen bonding) and the solvent's inability to disrupt these interactions. While the halogenated aromatic ring (2-Cl, 5-F) provides some lipophilicity, the terminal propargylic hydroxyl group (-CH(OH)C≡CH) dominates the physical properties, leading to intermolecular aggregation in non-polar media.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertyDescriptionImpact on Non-Polar Solubility
Functional Group Secondary Propargylic AlcoholHigh: Primary driver of insolubility due to strong H-bond donor/acceptor capability.[1]
Aromatic Substitution 2-Chloro, 5-FluoroModerate: Electron-withdrawing groups (EWGs) reduce electron density in the ring, slightly decreasing solubility in pi-active solvents like toluene compared to non-substituted analogs.[1]
Alkyne Moiety Terminal AlkyneLow/Moderate: Increases polarity; the acetylenic proton is weakly acidic (

).
Behavior Prone to "Oiling Out"Forms a second liquid phase rather than crystallizing in alkanes.[2]

The Mechanism: Why It Fails

To solve the problem, we must visualize the molecular conflict. In non-polar solvents (Hexane/Heptane), the solvent molecules interact via weak London Dispersion Forces. Your target molecule, however, has a "sticky" hydroxyl handle.

Solubility Failure Pathway

SolubilityMechanismSolute1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol MoleculesInteractionSolute-SoluteH-Bond NetworkSolute->InteractionStrong Attraction(Dipole-Dipole + H-Bond)SolventNon-Polar Solvent(Hexane/Heptane)Solvent->SoluteWeak Interaction(London Forces)ResultPhase Separation(Precipitation/Oiling Out)Interaction->ResultEnergetically Favorablevs Solvation

Figure 1: The thermodynamic barrier.[1] The energy required to break the Solute-Solute H-bonds is higher than the energy released by Solute-Solvent interactions, leading to phase separation.[1]

Troubleshooting Scenarios (Q&A)

Scenario A: Synthesis & Reaction Setup

Q: "I am attempting a Sonogashira coupling or oxidation in Toluene, but the starting material forms a gummy slurry. How do I fix this?"

A: The "gummy slurry" indicates that your reaction is heterogeneous, which causes kinetic stalling and potential hotspot decomposition.

Protocol 1: The Co-Solvent Spike Toluene alone is often insufficient to break the H-bond network of propargylic alcohols.

  • Add 5-10% v/v of THF or 2-MeTHF to your Toluene mixture.

    • Why: The ether oxygen in THF acts as a hydrogen bond acceptor, "capping" the hydroxyl proton of your substrate. This solvates the molecule effectively without changing the overall non-polar character of the bulk solvent too drastically.

  • Temperature Adjustment:

    • Warm the mixture to 40-50°C before adding catalysts. This increases the entropy of mixing, often transitioning the gum into a free-flowing solution.

Protocol 2: Phase Transfer Catalysis (PTC) If you must use a strictly non-polar solvent (e.g., for selectivity reasons):

  • Add a lipophilic ammonium salt (e.g., TBAB or Aliquat 336 ) at 5 mol%.

  • The quaternary ammonium cation forms an ion pair or associates with the polar alcohol, acting as a "greasy" chaperone to pull the substrate into the non-polar bulk phase.

Scenario B: Purification & Recrystallization

Q: "I tried to recrystallize from Hexane/Ethyl Acetate, but it 'oiled out' (formed a separate liquid layer) instead of crystallizing. What now?"

A: Oiling out is the classic failure mode for halogenated phenyl alkanols. It happens when the compound's melting point is depressed below the solvent's boiling point in the presence of impurities, or when the "anti-solvent" (Hexane) is added too quickly.

The "Oiling Out" Rescue Protocol:

RecrystWorkflowStartOiled Out MixtureReheat1. Re-dissolveStart->ReheatHeat to refluxAddGood2. Add 'Good' Solvent(DCM or Toluene)Reheat->AddGoodIf oil persistsTurbidity5. Add Anti-Solvent(Hexane) dropwiseuntil faint cloudinessAddGood->TurbidityCool3. Slow Cool to RT(No Ice yet!)Seed4. Add Seed Crystal(Critical Step)Cool->SeedCrystallize6. CrystallizationSeed->CrystallizeTurbidity->Cool

Figure 2: Step-by-step decision tree to recover an oiled-out crystallization.[1]

Specific Solvent Systems for this Molecule:

  • Avoid: Pure Hexane/EtOAc (often leads to oiling).

  • Recommended:

    • Toluene/Heptane: Dissolve in minimum hot Toluene. Add Heptane dropwise. The aromatic interactions of Toluene stabilize the halogenated ring better than EtOAc.

    • DCM/Hexane: Dissolve in DCM (very soluble). Add Hexane until cloudy. Evaporate DCM slowly (rotary evaporator without vacuum or under a stream of N2). As DCM leaves, the compound is forced into an ordered lattice.

Scenario C: Chromatography (Tailing Issues)

Q: "My compound streaks/tails badly on silica gel when using Hexane/EtOAc. I'm losing yield in mixed fractions."

A: Tailing is caused by the hydroxyl group interacting strongly with the silanols (Si-OH) on the silica surface, combined with poor solubility in the non-polar mobile phase component.

The Fix:

  • The "DCM Spike": Do not use binary Hex/EtOAc. Use a ternary system: Hexane / EtOAc / DCM .

    • Ratio: Start with Hex/DCM (1:1) and add EtOAc as the polar modifier. DCM solubilizes the halogenated ring effectively, preventing precipitation inside the column pores.

  • Sample Loading:

    • Never load this compound using Hexane (it won't dissolve) or pure EtOAc (it will band-broaden immediately).[1]

    • Solid Load: Dissolve in DCM, mix with silica, evaporate to dryness, and load the powder. This ensures the most uniform start for the separation.

Analytical Note (NMR/HPLC)

  • NMR Sample Prep: Do not attempt to use

    
     if the sample is wet with Hexane; it will look cloudy. Ensure the sample is fully dried. If solubility in 
    
    
    is slow, gently warm the tube—the H-bond network needs energy to break.
  • HPLC Diluent: Do not dissolve the sample in pure Acetonitrile if your starting gradient is high % water. It may precipitate in the injector loop. Dissolve in 50:50 MeCN:Water or Methanol.

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][3] (Authoritative text on solvatochromism and solubility parameters).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). Compound Summary: this compound.[1][4] National Library of Medicine. Retrieved from [Link] (Source for structural verification and calculated physicochemical properties).

  • Anderson, N. G. (2012).[5] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for industrial scale-up solubility troubleshooting).

troubleshooting catalyst poisoning in cyclization of fluorinated propargyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning & Deactivation

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The High-Stakes of Fluorinated Cyclization

You are likely here because your gold- or silver-catalyzed cyclization of a fluorinated propargyl alcohol has stalled, failed, or requires unacceptably high catalyst loading (>5 mol%).

The Core Problem: Fluorinated substrates (e.g., trifluoromethyl-substituted propargyl alcohols) present a "double-edged sword." The electron-withdrawing


 group significantly reduces the electron density of the alkyne, making it a poor nucleophile for the metal catalyst (kinetic sluggishness). Simultaneously, the synthesis of these precursors often carries over invisible "catalyst killers"—trace halides and Lewis bases—that irreversibly bind to the electrophilic metal center.

This guide distinguishes between True Poisoning (irreversible catalyst death) and Electronic Deactivation (slow kinetics due to fluorination) and provides protocols to fix both.

Module 1: Diagnostic Triage

Is your catalyst dead, or just sleeping?

Q: My reaction conversion halts at ~40%. Adding more time doesn't help. Is this poisoning?

A: This is the classic signature of Threshold Poisoning . In cationic gold catalysis (e.g., using [Au(L)]+[OTf]-), the active metal species has an extremely high affinity for halides (


, 

,

) and Lewis bases (amines, sulfur). If your substrate contains 1 mol% of residual impurity and you add 1 mol% of catalyst, the impurity will sequester all the catalyst immediately. The reaction only proceeds once the "poison reservoir" is filled.

The "Split-Test" Protocol (Standard Addition): Do not guess. Perform this diagnostic experiment:

  • Take your stalled reaction mixture.

  • Split it into two vials (A and B).

  • Vial A (Control): Add nothing. Stir for 2 hours.

  • Vial B (Challenge): Add 1-2 mol% of fresh catalyst. Stir for 2 hours.

  • Analyze:

    • If B resumes conversion and A does not

      
      True Poisoning  (impurities in the mix).
      
    • If B remains stalled

      
      Product Inhibition  or Catalyst Decomposition  (the product itself is binding the catalyst).
      
Module 2: The Silent Killers (Common Poisons)
Q: I synthesized my propargyl alcohol via Grignard addition to a trifluoromethyl ketone. Why does this specific batch fail?

A: The culprit is likely Residual Magnesium Halides (


, 

)
. Fluorinated propargyl alcohols are typically synthesized by adding an alkynyl Grignard or Lithium reagent to a fluorinated ketone. Even after standard aqueous workups (saturated

), trace amounts of halide ions often remain coordinated to the alcohol or trapped in the oil.
  • Mechanism: The halide (

    
    ) displaces the weakly coordinating counterion (e.g., 
    
    
    
    ) on the Gold(I) center. The resulting L-Au-X species is catalytically dead because the halide binds too tightly to allow alkyne coordination.
  • The Fluorine Factor: Fluorinated alcohols are more acidic (

    
     ~11-12) than non-fluorinated analogues. They can form strong hydrogen-bonded aggregates that trap salts more effectively than standard organic layers.
    

Visualizing the Poisoning Mechanism:

HalidePoisoning Cat Active Catalyst [L-Au]+ [OTf]- Poisoned DEAD Catalyst L-Au-Cl Cat->Poisoned + Cl- (Fast) Substrate Substrate (w/ Trace Cl-) Substrate->Poisoned Reactivated Reactivated [L-Au]+ Poisoned->Reactivated + AgOTf Silver Silver Additive (AgOTf) Precip Precipitate AgCl (Solid) Silver->Precip Scavenges Cl-

Caption: Figure 1. Mechanism of Halide Poisoning and Reactivation via Silver Scavenging. Halides displace the counterion, killing the catalyst until removed by Silver.

Module 3: The "Fluorine Effect" (False Positives)
Q: My starting material is pure (no halides), but the reaction is incredibly slow. Is the

group interfering?

A: Yes, but this is Electronic Deactivation , not poisoning. The trifluoromethyl group (


) is a powerful electron-withdrawing group (EWG). In a typical cyclization (e.g., 5-exo-dig), the alkyne must act as a nucleophile toward the metal, or the metal-activated alkyne must be attacked by the hydroxyl group.
  • Reduced Basicity: The

    
     group pulls electron density away from the alkyne 
    
    
    
    -system, making it less likely to coordinate with the electrophilic Gold(I).
  • Inductive Deactivation: The nucleophilicity of the hydroxyl oxygen is reduced (though its acidity is increased).

Troubleshooting Table: Poisoning vs. Deactivation

SymptomDiagnosisRecommended Action
Reaction stops at X% conversion.Poisoning (Halides/Amines)Add Silver salts (

) or wash substrate with EDTA.
Reaction is linear but very slow (<5% / hour).Electronic Deactivation Increase Temperature (40-60°C); Switch to more electron-deficient ligands (e.g., phosphites) to increase metal electrophilicity.
Solution turns purple/black immediately.Colloidal Gold Formation Catalyst decomposition. Lower temperature; exclude light; check solvent for peroxides.
Module 4: Remediation Protocols
Protocol A: The "Silver Bullet" (In-Situ Scavenging)

If you suspect halide contamination, do not just add more gold. Add a "sacrificial" silver salt.

  • Standard: Add 1-5 mol% of the Gold Catalyst.

  • Additive: Add 5-10 mol% of a Silver salt matching your counterion (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Observation: If the solution becomes cloudy (AgCl/AgBr precipitation), you have confirmed halide contamination. The silver precipitates the halide, freeing the gold to re-enter the catalytic cycle [1, 2].

Protocol B: The "Deep Clean" (Substrate Purification)

For fluorinated alcohols synthesized via Grignard/Lithium reagents, standard silica columns are often insufficient to remove trace salts.

  • Chelation Wash: Dissolve substrate in

    
    . Wash 2x with 10% aqueous 
    
    
    
    (removes metal cations).
  • Halide Wash: Wash 1x with 5% aqueous

    
     (precipitates halides). Note: Filter the organic layer through Celite if a precipitate forms.
    
  • Drying: Dry over

    
     (avoid 
    
    
    
    if magnesium is a suspected contaminant).
Protocol C: Ligand Selection for Fluorinated Substrates

When kinetics are slow due to the


 group, standard 

often fails.
  • Recommendation: Switch to Buchwald-type biaryl phosphines (e.g., JohnPhos, BrettPhos) or NHC ligands (IPr, IMes). These bulky, electron-rich ligands stabilize the cationic gold species and prevent decomposition during the long reaction times required for fluorinated substrates [3].

Visualizing the Troubleshooting Logic

TroubleshootingFlow Start Reaction Stalled/Failed SplitTest Perform Split-Test (Add Fresh Catalyst) Start->SplitTest ResultA Reaction Resumes SplitTest->ResultA Yes ResultB Reaction Still Dead SplitTest->ResultB No HalideCheck Check Precursor Synthesis: Grignard/Lithium used? ResultA->HalideCheck ProductInhib Product Inhibition or Catalyst Death ResultB->ProductInhib SolnA DIAGNOSIS: Poisoning Action: Add Ag+ Scavenger or EDTA Wash HalideCheck->SolnA Yes (Halides) SolnB DIAGNOSIS: Deactivation Action: Heat or Change Ligand (Use NHC-Gold) ProductInhib->SolnB

Caption: Figure 2. Decision Matrix for troubleshooting stalled catalytic cycles.

References
  • Oxford, S. M., et al. (2014).[1] "Cationic Gold Catalyst Poisoning and Reactivation." Organic Letters. Link

    • Key Finding: Establishes the "threshold" effect where trace halides completely inhibit cationic gold until satur
  • Hosseyni, S., et al. (2015).[2] "Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne." Organic Letters. Link

    • Key Finding: Demonstrates the necessity of Copper/Silver additives in complex propargyl alcohol cycliz
  • Wang, W., & Hammond, G. B. (2012). "Gold-Catalyzed Reactions of Propargylic Alcohols." Journal of Organic Chemistry. Link

    • Key Finding: Discusses the specific challenges and ligand requirements for fluorinated vs.

Sources

Technical Support Center: Scale-Up Guide for 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

User Query: "We are observing inconsistent yields and safety concerns during the kilogram-scale production of 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol. What are the critical parameters for stabilization?"

Technical Response: The synthesis of this compound relies on the nucleophilic addition of an ethynylmetal species to 2-chloro-5-fluorobenzaldehyde. While conceptually simple, the scale-up is plagued by the disproportionation of ethynylmagnesium halides (the Grignard reagent) and the thermal instability of the propargyl alcohol product.

The most robust route utilizes Ethynylmagnesium chloride (or bromide) in THF. The critical failure mode at scale is the formation of the bis-addition byproduct (a diol) due to the equilibrium shift of the Grignard reagent:



If this equilibrium shifts to the right (driven by heat or insufficient acetylene saturation), the bis-Grignard reacts with two equivalents of aldehyde, forming the impurity 1,4-bis(2-chloro-5-fluorophenyl)but-2-yne-1,4-diol .

Process Flow & Mechanism Visualization

Figure 1: Reaction Pathway & Impurity Formation

This diagram illustrates the desired pathway versus the critical failure mode (disproportionation) that occurs during improper scale-up.

ReactionScheme Aldehyde 2-Chloro-5- fluorobenzaldehyde Complex_Mono Mg-Alkoxide Intermediate Aldehyde->Complex_Mono + Grignard < 20°C Grignard Ethynylmagnesium Bromide (THF) BisGrignard Bis(bromomagnesium) acetylene (IMPURITY PRECURSOR) Grignard->BisGrignard Disproportionation (>20°C or Low Acetylene) Grignard->Complex_Mono Complex_Bis Bis-Alkoxide Complex BisGrignard->Complex_Bis + 2 equiv Aldehyde Product Target Product: 1-(2-Chloro-5-fluorophenyl) prop-2-yn-1-ol Complex_Mono->Product NH4Cl Quench Impurity Impurity (Diol): 1,4-Bis(aryl)but-2-yne-1,4-diol Complex_Bis->Impurity NH4Cl Quench

Caption: Figure 1. The equilibrium between mono-Grignard and bis-Grignard determines product purity. High temperatures favor the red path (impurity).

Critical Control Points (The "Why" & "How")

A. Reagent Selection: Chloride vs. Bromide

While Ethynylmagnesium bromide is common, Ethynylmagnesium chloride is often superior for scale-up.

  • Solubility: The chloride variant is more soluble in THF, reducing the risk of precipitation in transfer lines.

  • Stability: The chloride is less prone to disproportionation at moderate temperatures (0–15°C) compared to the bromide.

  • Recommendation: If using commercial 0.5 M Ethynylmagnesium bromide, ensure it is stored strictly at 2–8°C. For in-situ generation, use THF saturated with acetylene gas to suppress bis-Grignard formation [1].

B. Temperature Control (The "Kill Switch")
  • Danger Zone: >20°C.[1]

  • Impact: Above 20°C, the disproportionation rate doubles every 10°C.

  • Protocol: Maintain reactor jacket at -5°C to 0°C. Control the addition rate of the aldehyde such that the internal temperature never exceeds 15°C .

  • Exotherm Management: The addition is highly exothermic. Calculate the cooling capacity (

    
    ) before starting. If the cooling system is maxed out, stop addition immediately .
    
C. Quench & Work-up
  • Hazard: Magnesium salts form gelatinous emulsions that trap product.

  • Solution: Do not use water alone. Use a saturated Ammonium Chloride (NH₄Cl) solution chilled to 0°C.

  • pH Control: Keep pH < 9 to prevent emulsification, but avoid strong acids (pH < 4) which can catalyze the Meyer-Schuster rearrangement of the propargyl alcohol to an enone.

Troubleshooting Guide (Q&A Format)

Scenario 1: "My yield is low (40-50%), and I see a large solid residue."

Diagnosis: You likely formed the bis-Grignard reagent . Root Cause:

  • Temperature rose above 20°C during storage or transfer.

  • If generated in-situ: Acetylene flow was insufficient, or the solution was nitrogen-purged too aggressively, stripping out excess acetylene. Corrective Action:

  • Immediate: Check the stoichiometry. If you have the diol impurity, you cannot easily separate it by distillation due to thermal hazards. Recrystallization from toluene/heptane may work.

  • Prevention: Ensure the Grignard solution is "acetylene-rich." If making it, bubble acetylene continuously during the Grignard formation and keep the system under a slight acetylene overpressure until the aldehyde is added [1].

Scenario 2: "The reaction mixture solidified/gelled during aldehyde addition."

Diagnosis: Solubility limit exceeded or "Gel Effect." Root Cause:

  • Concentration too high (>1.0 M).

  • Precipitation of the magnesium alkoxide intermediate. Corrective Action:

  • Immediate: Add dry THF to dilute. Do not increase temperature to dissolve solids (this triggers disproportionation).

  • Prevention: Run the reaction at 0.5 M to 0.7 M maximum concentration. Use overhead stirring (anchor impeller) rather than magnetic stirring to handle viscosity.

Scenario 3: "I am nervous about distilling the product. Is it safe?"

Diagnosis: Valid safety concern. Propargyl alcohols are high-energy compounds. Root Cause: The alkyne triple bond can decompose exothermically, and the presence of trace metals (Mg, Cu) lowers the decomposition onset temperature (DSC onset). Corrective Action:

  • Testing: Run a DSC (Differential Scanning Calorimetry) on the crude oil before distillation. Look for exotherms below 150°C.

  • Protocol: Use Wiped Film Evaporation (WFE) or Short Path Distillation to minimize residence time.

  • Stabilizer: Consider adding 100-200 ppm of BHT (butylated hydroxytoluene) as a radical scavenger during distillation.

  • Alternative: If the product is a solid or can be induced to crystallize, avoid distillation entirely.

Detailed Experimental Protocol (Optimized for Scale)

Scale: 1.0 Mole Batch Equipment: 3L Jacketed Reactor, Overhead Stirrer, Nitrogen/Acetylene lines.

StepOperationCritical Parameter
1 System Prep Dry reactor, N₂ purge. Cool jacket to -10°C.
2 Reagent Charge Charge 1.2 mol Ethynylmagnesium Chloride (0.5 M in THF).
3 Stabilization Crucial: Bubble Acetylene gas through solution for 15 min at 0°C.
4 Addition Dissolve 1.0 mol 2-Chloro-5-fluorobenzaldehyde in 200 mL dry THF.
5 Reaction Add aldehyde solution dropwise.
6 Digestion Stir at 10°C for 2 hours. Monitor by HPLC/GC.
7 Quench Transfer reaction mixture into 1.5L cold Sat. NH₄Cl.[2][3][4][5][6]
8 Extraction Extract w/ MTBE or Ethyl Acetate. Wash w/ Brine.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue_Type What is the issue? Start->Issue_Type Low_Yield Low Yield / High Impurity Issue_Type->Low_Yield Safety Exotherm / Pressure Issue_Type->Safety Workup Emulsion / Filtration Issue_Type->Workup Check_Impurity Identify Impurity (LC/GC) Low_Yield->Check_Impurity Cooling_Fail Cooling Capacity Maxed? Safety->Cooling_Fail Diol_Found Diol (Bis-addition) Found? Check_Impurity->Diol_Found Fix_Temp CAUSE: High Temp / Low Acetylene FIX: Keep T < 15°C, Saturate Acetylene Diol_Found->Fix_Temp Yes Aldehyde_Left Unreacted Aldehyde? Diol_Found->Aldehyde_Left No Fix_Reagent CAUSE: Degraded Grignard FIX: Titrate Reagent before use Aldehyde_Left->Fix_Reagent Yes Stop_Add ACTION: Stop Addition Immediately Check Stirring/Jacket T Cooling_Fail->Stop_Add

Caption: Figure 2. Decision matrix for diagnosing process deviations.

References

  • Organic Syntheses Procedure for Ethynyl Carbinols Title: 1-Phenyl-1-penten-4-yn-3-ol (Analogous Procedure) Source: Organic Syntheses, Coll.[6] Vol. 4, p. 792; Vol. 39, p. 56. Note: Describes the necessity of acetylene saturation to prevent disproportionation.

  • Grignard Reagent Stability & Handling Title: Ethynylmagnesium bromide solution, 0.5 M in THF Source: Sigma-Aldrich Technical Data Note: Provides physical properties and storage requirements (2-8°C).[1]

  • Scale-Up Safety Guidelines Title: Scale Up Safety - Stanford Environmental Health & Safety Source: Stanford University Note: General guidelines for scaling exothermic reactions and calculating cooling requirements.

  • Reaction of 2-Chloro-5-fluorobenzaldehyde Title: The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde Source: NBInno Technical Articles Note: Discusses the electrophilicity and specific reactivity patterns of this intermediate.

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, the precise three-dimensional arrangement of atoms in a molecule is a critical piece of information. This knowledge underpins our understanding of a compound's physical properties, its interactions with biological targets, and ultimately, its potential as a therapeutic agent. The compound 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol, a chiral propargyl alcohol, presents a fascinating case for structural investigation. Its constituent parts—a halogenated phenyl ring and a reactive propargyl alcohol moiety—are common features in pharmacologically active molecules.

As of the latest literature review, a publically available, experimentally determined crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD)[1][2][3][4] or the Crystallography Open Database (COD)[5]. This guide, therefore, serves a dual purpose. Firstly, it provides a detailed, field-proven protocol for obtaining and analyzing the X-ray crystal structure of this compound. Secondly, it offers a comparative analysis, leveraging crystallographic data from structurally similar molecules to predict and contextualize the anticipated structural features of our target compound.

Part 1: The Experimental Blueprint: From Powder to Precision Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding meticulous attention to detail.[6][7] The overarching goal is to grow a single, high-quality crystal suitable for diffraction, collect the diffraction data, and then use that data to solve and refine the molecular structure.

The Art of Crystallization

The rate-limiting step in many crystallographic studies is obtaining a "good crystal."[6][7] For a small organic molecule like this compound, several common techniques can be employed. The choice of solvent is paramount and is often determined empirically.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water). A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation in a small vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Dissolve the compound in a small amount of a relatively volatile solvent.

    • Place this solution as a drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop).

    • Invert the slide over a reservoir containing a less volatile solvent in which the compound is insoluble (the precipitant).

    • As the precipitant vapor slowly diffuses into the drop, it reduces the solubility of the compound, ideally leading to the formation of crystals.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). The gradual decrease in solubility can promote crystal growth.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.[6]

Data Collection Workflow:

cluster_protocol Data Collection Protocol Crystal Selection Crystal Selection Mounting Mounting Crystal Selection->Mounting Microscope Cryo-cooling Cryo-cooling Mounting->Cryo-cooling Liquid Nitrogen Diffractometer Screening Diffractometer Screening Cryo-cooling->Diffractometer Screening X-ray Source Full Data Collection Full Data Collection Diffractometer Screening->Full Data Collection Rotation Method

Caption: Workflow for X-ray diffraction data collection.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms in the crystal.

  • Data Reduction: The raw diffraction images are processed to yield a list of reflection intensities.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the calculated and observed diffraction data.

Part 2: Anticipated Structural Features and Comparative Analysis

While we await an experimental structure, we can make educated predictions based on the known crystal structures of similar molecules. For comparison, we will consider the recently reported structure of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol .[8] Although it lacks the propargyl group, it shares the fluorophenyl and hydroxyl moieties, providing a basis for understanding potential intermolecular interactions.

Predicted Crystallographic Data for this compound

The following table presents a hypothetical, yet plausible, set of crystallographic parameters for our target compound.

ParameterPredicted ValueJustification
Chemical FormulaC₉H₆ClFOBased on the known molecular structure.
Molecular Weight184.60 g/mol Calculated from the chemical formula.
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for small organic molecules.
Space GroupP2₁/c or P2₁2₁2₁These are common centrosymmetric and non-centrosymmetric space groups, respectively, for chiral molecules.
a (Å)8 - 12Typical range for small molecules.
b (Å)5 - 10Typical range for small molecules.
c (Å)15 - 20Typical range for small molecules.
α, γ (°)90For monoclinic and orthorhombic systems.
β (°)90 - 110Variable for the monoclinic system.
Volume (ų)800 - 1200Estimated based on the molecular size.
Z4A common number of molecules in the unit cell.
Density (calculated)1.4 - 1.6 g/cm³Calculated from the molecular weight, volume, and Z.
Hydrogen BondingO-H···O or O-H···FThe hydroxyl group is a strong hydrogen bond donor. The oxygen of another hydroxyl group or the fluorine atom are potential acceptors.
Comparative Analysis with a Structurally Related Compound

Let's compare our hypothetical data with the experimental data for 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol .[8]

FeatureThis compound (Hypothetical)2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol (Experimental)[8]
Key Functional Groups Propargyl alcohol, Chloro, FluoroPropanol derivative, Dichloro, Fluoro, Diethoxy
Crystal System Monoclinic / OrthorhombicOrthorhombic
Space Group P2₁/c or P2₁2₁2₁P2₁2₁2₁
Primary Intermolecular Interaction O-H···O or O-H···F hydrogen bondingO-H···O hydrogen bonding forming a polymeric chain
Additional Interactions Potential C-H···π interactions involving the alkyne and phenyl ring.C-H···Cl and C-H···O interactions. No π-stacking was observed.

The presence of the alkyne group in our target molecule introduces the possibility of C-H···π interactions, which may lead to a different crystal packing arrangement compared to the reference compound. The hydroxyl group, however, is likely to dominate the intermolecular interactions through strong hydrogen bonding in both cases.

Visualizing the Hypothetical Structure

The following DOT script generates a diagram illustrating the likely molecular structure and key potential intermolecular interactions.

Caption: Molecular structure and potential hydrogen bonding.

Part 3: The Broader Analytical Context

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the connectivity of the atoms in solution, while Infrared (IR) spectroscopy would identify the key functional groups, such as the O-H and C≡C stretches. Mass spectrometry would confirm the molecular weight and fragmentation pattern.[11] Together, these techniques provide a self-validating system for confirming the identity and purity of the synthesized compound before proceeding with the often-arduous process of crystallization.

Conclusion

The structural elucidation of this compound is a crucial step in understanding its chemical behavior and potential applications. Although a definitive crystal structure is not yet publicly available, this guide provides a comprehensive roadmap for its determination and analysis. By following the detailed experimental protocols and leveraging comparative data from structurally related compounds, researchers can gain significant insights into the three-dimensional architecture of this promising molecule. The anticipated hydrogen bonding and potential for other weak intermolecular interactions will undoubtedly play a key role in its solid-state properties and its interactions in a biological context.

References

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A Senior Application Scientist's Guide to Validating Chiral Purity of 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol using Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail but a critical determinant of its therapeutic efficacy and safety profile.[1][2][3] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties.[2][3] Consequently, regulatory bodies worldwide have stringent requirements for the enantiomeric purity of chiral drug substances.[1] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the gold standard for the enantioselective analysis of these compounds, offering high resolution and sensitivity.[1][2][4]

This guide provides an in-depth, comparative analysis of methodologies for validating the chiral purity of 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will delve into the rationale behind experimental choices, present a detailed, validated protocol, and compare its performance against viable alternatives.

The Central Role of Chiral Stationary Phases

The crux of chiral HPLC lies in the selection of an appropriate Chiral Stationary Phase (CSP).[5] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different energies, leading to differential retention times and, thus, separation.[6] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be remarkably versatile and effective for a broad spectrum of chiral compounds, including those with structural similarities to our target analyte.[7][8][9][10][11][12] Their wide applicability stems from a combination of hydrogen bonding, π-π, and steric interactions that contribute to chiral recognition.[6]

For this compound, which possesses a hydroxyl group and an aromatic ring, polysaccharide-based CSPs are the logical starting point for method development. The presence of fluorine and chlorine substituents on the phenyl ring can also influence the interactions with the stationary phase and should be considered during method optimization.[13][14][15]

Comparative Analysis of Chiral HPLC Methodologies

The choice of mobile phase plays a critical role in modulating the selectivity and resolution of the chiral separation.[12] Normal-phase, polar organic, and reversed-phase modes are all viable options, each offering distinct advantages.[16][17]

Parameter Method 1: Normal-Phase Method 2: Polar Organic Mode (POM) Method 3: Alternative CSP (Pirkle-type)
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Whelk-O® 1 (Covalently bonded 3,5-dinitrobenzoyl phenylglycine)
Mobile Phase n-Hexane/Isopropanol (80:20, v/v)Acetonitrile/Methanol (90:10, v/v)n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Typical Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Resolution (Rs) > 2.0> 1.8Variable, often requires derivatization
Analysis Time ~15 min~12 min~20 min
Advantages Excellent resolution for many propargyl alcohols.Good solubility for polar analytes, faster analysis.[18][19]Different selectivity, can be useful if polysaccharide phases fail.[20]
Disadvantages Lower solubility for highly polar compounds.May have slightly lower selectivity than normal phase.Often requires derivatization of the analyte, adding complexity.[21]

Rationale for Selection:

  • Method 1 (Normal-Phase) is often the first choice for compounds like this compound. The non-polar mobile phase enhances the hydrogen bonding and dipole-dipole interactions between the analyte and the polysaccharide CSP, frequently leading to superior enantioselectivity.[16]

  • Method 2 (Polar Organic Mode) offers a valuable alternative, particularly if the analyte has limited solubility in hexane-based mobile phases.[22] Acetonitrile and methanol can provide different selectivities and are compatible with a wider range of sample matrices.[18][19]

  • Method 3 (Pirkle-type CSP) represents a different class of chiral selectors. These "brush-type" phases rely on π-π interactions, hydrogen bonding, and dipole stacking.[20] While they can be very effective, they often require the presence of specific functional groups on the analyte for optimal interaction and may necessitate derivatization.[21]

Validated Experimental Protocol: Chiral Purity of this compound

This protocol details a robust and validated method for the determination of the enantiomeric purity of this compound using a polysaccharide-based CSP in normal-phase mode. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[23][24][25]

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade n-hexane and isopropanol.

  • Reference standards of both enantiomers of this compound (if available) or the racemic mixture.

Chromatographic Conditions
  • Mobile Phase: n-Hexane/Isopropanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Concentration: Approximately 1 mg/mL in mobile phase.

Method Validation Workflow

The following workflow ensures the developed method is fit for its intended purpose.

Caption: Chiral HPLC Method Validation Workflow.

Validation Parameters and Acceptance Criteria
Validation Parameter Procedure Acceptance Criteria
System Suitability Inject the racemic standard six times.Resolution (Rs) between enantiomers ≥ 2.0; Tailing factor ≤ 1.5; %RSD of peak areas ≤ 2.0%.
Specificity Analyze blank (mobile phase), individual enantiomers (if available), and the racemic mixture.No interfering peaks at the retention times of the enantiomers in the blank. Baseline resolution of enantiomers.
Linearity & Range Prepare solutions of the undesired enantiomer at five concentrations (e.g., LOQ to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.998.
Accuracy Spike the desired enantiomer with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).Percent recovery between 90.0% and 110.0%.[26]
Precision (Repeatability) Analyze six replicate preparations of the sample spiked at the specification limit for the undesired enantiomer.%RSD ≤ 5.0%.[23]
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst.%RSD ≤ 10.0%.
Limit of Quantitation (LOQ) Determine the concentration that gives a signal-to-noise ratio of approximately 10.Precision at the LOQ should have an RSD ≤ 15%.
Robustness Deliberately vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).System suitability criteria are met, and the separation is not significantly affected.

Conclusion

The validation of chiral purity for pharmaceutical intermediates like this compound is a non-negotiable aspect of drug development. This guide has demonstrated that a systematic approach to method development, centered on the selection of an appropriate chiral stationary phase and mobile phase, can yield a robust and reliable HPLC method. The presented protocol, utilizing a polysaccharide-based CSP in normal-phase mode, provides excellent resolution and is readily validated according to ICH guidelines. While alternative methods exist, the detailed normal-phase approach offers a well-established and highly effective strategy for ensuring the enantiomeric integrity of this critical chiral building block.

References

  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • Chiral Technologies Europe. (n.d.). Immobilized Polysaccharide-based CSPs. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
  • Yashima, E., Ikai, T., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Matthijs, N., Maftouh, M., & Vander Heyden, Y. (2006). Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluid chromatography.
  • Regis Technologies. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • American Pharmaceutical Review. (2023). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • University of Canberra Research Portal. (n.d.). Enantioselective separation of pharmaceuticals using novel chiral stationary phases in conventional and capillary liquid chromatography. Retrieved from [Link]

  • Mericko, D., Lehotay, J., & Cizmarik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(3), 107-113.
  • Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Retrieved from [Link]

  • Analytica World. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]

  • Technology Networks. (2023). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2019). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Retrieved from [Link]

  • Chromatography Forum. (2013). Terms normal phase and reverse phase for chiral columns. Retrieved from [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Molecules. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Reddit. (2023). Developing a chiral separation on HPLC in NP. Retrieved from [Link]

  • Molecules. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

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Safety Operating Guide

1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The responsible management of chemical waste is paramount, extending beyond mere regulatory adherence to become a fundamental aspect of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a compound whose structural features demand careful consideration.

This document is designed for the practicing researcher, scientist, and drug development professional. It eschews a rigid template in favor of a logical workflow grounded in the specific chemical nature of the topic compound, ensuring that the "why" behind each step is as clear as the "how."

Part 1: Core Chemical Profile and Hazard Assessment

  • Halogenated Phenyl Group: The presence of both chlorine and fluorine atoms firmly classifies this compound as a halogenated organic substance [2][3]. Halogenated compounds are often persistent in the environment and can pose toxicological risks.[4][5] Their disposal via incineration requires specialized facilities equipped with scrubbers to neutralize the resulting corrosive acid gases (e.g., HCl, HF), making their segregation from non-halogenated waste streams a critical and cost-impactful step.[6]

  • Propargyl Alcohol Group: The propargyl alcohol moiety (a terminal alkyne adjacent to a hydroxyl group) introduces additional hazards. Propargyl alcohol itself is known to be flammable, toxic if swallowed, inhaled, or in contact with skin, and reactive.[7][8][9][10] The terminal alkyne can be reactive, and the compound should be handled with care, keeping it away from ignition sources.[7][8]

Table 1: Summary of Properties and Inferred Hazards

FeatureData / InferenceImplication for Disposal
Molecular Formula C₉H₆ClFO[1]Confirms presence of halogens (Cl, F).
Classification Halogenated Organic CompoundMust be segregated into a dedicated "Halogenated Organic Waste" stream.[2][3][11]
Inferred Toxicity Likely toxic and irritant based on chlorophenol and propargyl alcohol analogues.[5][8][9][12]Handle with appropriate PPE. Avoid inhalation, ingestion, and skin contact.[2][13]
Inferred Reactivity The propargyl group can be reactive.[7]Store away from incompatible materials like strong oxidizing agents, acids, and bases.[7][11][13]
Inferred Flammability Propargyl alcohol is a flammable liquid.[8][10]Keep away from heat and all sources of ignition.[2][8]
Environmental Hazard Halogenated organics can be persistent; propargyl alcohol is toxic to aquatic life.[7][9]Do not dispose of down the drain or in regular trash.[2][7]

Part 2: Step-by-Step Disposal Protocol

The following workflow provides a self-validating system for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.

DisposalWorkflow Start Waste Generation: This compound Classify Step 1: Classify and Segregate Is it a Halogenated Organic? Start->Classify Container Step 2: Select a Compatible Container (Glass or HDPE) Classify->Container  Yes   Error Incorrect Disposal Path (STOP: Do Not Mix with Non-Halogenated Waste) Classify->Error  No (Re-evaluate)   Label Step 3: Label Container Immediately 'Hazardous Waste' + Full Chemical Name Container->Label Store Step 4: Accumulate in a Designated SAA (Closed, Ventilated, Secondary Containment) Label->Store Pickup Step 5: Arrange for EHS Disposal (Submit Pickup Request) Store->Pickup

Figure 1: Disposal workflow for this compound.

Step 1: Classification and Segregation

Immediately upon generation, this waste must be classified as Halogenated Organic Waste .

  • Action: Designate a specific waste container solely for this compound and other halogenated substances. Never mix it with non-halogenated organic waste (e.g., acetone, hexanes, ethanol).[2][3][6]

  • Causality: Mixing waste streams complicates and increases the cost of disposal. Halogenated waste requires high-temperature incineration with special acid gas scrubbers, a process for which non-halogenated waste is not suited.[6]

Step 2: Select an Appropriate Waste Container

The integrity of the container is critical to prevent leaks and exposure.

  • Action: Use a dedicated, leak-proof container made of a chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[7][11] Ensure it has a secure, screw-top cap.[11]

  • Causality: This compound, especially if dissolved in organic solvents, can degrade incompatible plastics or corrode metals, leading to containment failure. Glass and HDPE offer broad chemical resistance.

Step 3: Label the Container Correctly and Immediately

Proper labeling is a non-negotiable safety and regulatory requirement.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[7][11] The label must clearly state:

    • The full chemical name: "Waste this compound". Do not use abbreviations or formulas.[11]

    • A list of all solvents and their approximate percentages.

    • The date of first accumulation.

    • The name of the principal investigator and laboratory.

  • Causality: Accurate labeling prevents accidental mixing of incompatible chemicals, ensures proper handling by waste management personnel, and is mandated by regulatory bodies like the EPA.

Step 4: Accumulate and Store Safely

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action: Keep the waste container tightly closed at all times, except when actively adding waste.[6][7][11] Store it in a well-ventilated area, away from heat or ignition sources, and within secondary containment (such as a larger tub) to catch any potential spills.[7][8]

  • Causality: Keeping the container closed minimizes the release of potentially harmful vapors. Secondary containment is a crucial safeguard against environmental contamination and larger laboratory spills.

Step 5: Arrange for Final Disposal

Hazardous waste must be handled by trained professionals.

  • Action: Once the container is full or you have completed the relevant experimental work, follow your institution's specific procedures to schedule a waste pickup with your EHS department or their licensed hazardous waste contractor.[2][7]

  • Causality: EHS professionals are trained to handle, transport, and document the disposal of hazardous materials in compliance with all local, state, and federal regulations, ensuring the waste is managed safely from the lab to its final treatment facility.

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.

  • Alert & Assess: Immediately alert personnel in the area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS or emergency services.

  • Protect Yourself: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[2]

  • Contain & Clean:

    • For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.

    • For a liquid spill (if dissolved in a solvent), cover it with an inert absorbent material like vermiculite, sand, or activated charcoal adsorbent.[8]

  • Package Waste: Once absorbed, carefully scoop the material and place it into a sealed, compatible container. Label it as "Hazardous Waste" with a full description of the contents.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

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  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Hazard Summary: Propargyl Alcohol. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Propargyl alcohol. Multichem. [Link]

  • This compound. PubChem. [Link]

  • Safety Data Sheet: Pirate 240 g/l SC. BASF CORPORATION. [Link]

  • 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one Properties. U.S. Environmental Protection Agency (EPA). [Link]

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  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. National Institutes of Health (NIH). [Link]

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Personal protective equipment for handling 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. The compound this compound, a halogenated propargyl alcohol, presents a unique combination of chemical functionalities that necessitate a comprehensive and rigorous approach to personal protective equipment (PPE) and handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Profile

  • Propargyl Alcohol Moiety: Propargyl alcohols are known to be reactive and hazardous.[1] They are often flammable, toxic upon inhalation, ingestion, or skin absorption, and can be reactive with oxidizing agents, acids, and alkali metals.[1][2] Acute exposure can lead to respiratory discomfort, dizziness, and chemical burns, while chronic exposure may affect the liver and kidneys.[1]

  • Chlorinated and Fluorinated Phenyl Group: Halogenated aromatic compounds can present a range of health hazards, including skin and eye irritation.[3] The presence of chlorine and fluorine substituents on the phenyl ring can also influence the compound's reactivity and toxicological properties.

Given these characteristics, a cautious and well-defined handling protocol is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against splashes.[4] A face shield worn over safety goggles is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[5]
Hand Protection Wear chemical-resistant gloves. Given the aromatic and chlorinated nature of the compound, Viton® or Silver Shield® gloves are recommended for their exceptional resistance.[4] Disposable nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[5] Always consult the glove manufacturer's compatibility chart.
Body Protection A flame-resistant laboratory coat (e.g., Nomex®) should be worn and kept buttoned.[5] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[6]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material are required.[5]
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing risk.

Pre-Operational Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection: Inspect all PPE for damage or contamination before each use.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3]

  • Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds.

Handling Procedure

The following diagram illustrates the standard workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_spill_kit Prepare Spill Kit prep_fume_hood->prep_spill_kit handle_transfer Transfer Compound in Fume Hood prep_spill_kit->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Standard Handling Workflow
Decontamination and Cleaning
  • All glassware and equipment that have come into contact with the compound should be decontaminated. This can typically be achieved by rinsing with an appropriate organic solvent (e.g., acetone), followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.

  • Work surfaces within the fume hood should be wiped down with a suitable solvent and then cleaned with a detergent solution.

Disposal Plan: Responsible Waste Management

The disposal of halogenated organic compounds is strictly regulated. Improper disposal can lead to environmental contamination.

Waste Segregation
  • Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing papers should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

  • Liquid Waste: All solutions containing this compound, as well as solvent rinses from cleaning, must be collected in a designated halogenated organic liquid waste container.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure

The following flowchart outlines the decision-making process for the disposal of waste generated from handling this compound.

G start Waste Generated is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_waste Collect in Halogenated Liquid Waste Container is_liquid->liquid_waste Yes is_sharp Is the waste a sharp? is_solid->is_sharp No solid_waste Collect in Halogenated Solid Waste Container is_solid->solid_waste Yes sharp_waste Dispose of in Sharps Container is_sharp->sharp_waste Yes end Follow Institutional Hazardous Waste Procedures is_sharp->end No liquid_waste->end solid_waste->end sharp_waste->end

Waste Disposal Decision Tree

All waste must be disposed of through your institution's environmental health and safety office.[8] High-temperature incineration is a common method for the disposal of chlorinated organic residues.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[7][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not comfortable cleaning it up, contact your institution's emergency response team. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

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